molecular formula C11H14N2O2 B13160608 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13160608
M. Wt: 206.24 g/mol
InChI Key: QFURYUPJLSIZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H15N3OS and a molecular weight of 237.32 g/mol . As a specialty pyridine derivative featuring a morpholine substituent, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, which incorporates both pyridine and methylmorpholine rings, is commonly explored in the design and synthesis of novel bioactive molecules . This compound is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-9-7-13(5-6-15-9)11-10(8-14)3-2-4-12-11/h2-4,8-9H,5-7H2,1H3

InChI Key

QFURYUPJLSIZKD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C2=C(C=CC=N2)C=O

Origin of Product

United States

Foundational & Exploratory

Retrosynthetic Analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive retrosynthetic analysis for the synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, a heterocyclic scaffold of interest in medicinal chemistry. The analysis explores two primary strategic disconnections, evaluating the chemical logic, potential challenges, and experimental feasibility of each pathway. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the selection of synthetic routes, optimization of reaction conditions, and troubleshooting of common experimental hurdles. All key mechanistic claims and protocols are supported by authoritative references from the scientific literature.

Introduction and Strategic Overview

The target molecule, 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, possesses a unique combination of structural motifs: a substituted pyridine core, a chiral morpholine moiety, and a reactive carbaldehyde group. This constellation of functional groups makes it an attractive building block for the synthesis of complex molecular architectures in drug discovery programs. A robust and scalable synthetic route is therefore of paramount importance.

Our retrosynthetic analysis will dissect the target molecule at key chemical bonds to identify readily available or easily synthesizable starting materials. Two primary strategies will be evaluated:

  • Strategy A: Late-Stage Formylation. This approach prioritizes the early introduction of the 2-methylmorpholine moiety onto the pyridine ring, followed by a late-stage formylation at the C-3 position.

  • Strategy B: Early-Stage Formylation. In contrast, this strategy commences with a pyridine ring already functionalized with a carbaldehyde or a precursor thereof, followed by the introduction of the 2-methylmorpholine group.

This guide will delve into the mechanistic rationale behind each proposed disconnection and provide detailed, actionable protocols for the forward synthesis.

Retrosynthetic Strategy A: Late-Stage Formylation

This strategy hinges on the initial formation of the C-N bond between the pyridine and morpholine rings, followed by the introduction of the aldehyde functionality.

Retrosynthetic Disconnections (Strategy A)

The primary disconnection is the C-C bond of the aldehyde, suggesting a formylation reaction as the final step. The second disconnection is the C-N bond between the pyridine and morpholine rings, pointing towards a nucleophilic aromatic substitution or a cross-coupling reaction.

Retrosynthesis_A target 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde intermediate_A1 2-(2-Methylmorpholin-4-yl)pyridine target->intermediate_A1 C-C Disconnection (Formylation) starting_material_A1 2-Halopyridine intermediate_A1->starting_material_A1 C-N Disconnection (Buchwald-Hartwig or SNAr) starting_material_A2 2-Methylmorpholine intermediate_A1->starting_material_A2

Caption: Retrosynthetic analysis for Strategy A.

Forward Synthesis (Strategy A)

Step 1: Synthesis of 2-(2-Methylmorpholin-4-yl)pyridine

The key transformation here is the coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 2-methylmorpholine. The Buchwald-Hartwig amination is a powerful and versatile method for this purpose, offering high yields and broad functional group tolerance.[1][2]

Table 1: Comparison of Coupling Methods for Step 1 (Strategy A)

MethodCatalyst/ReagentsSolventTemperature (°C)AdvantagesDisadvantages
Buchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBuToluene80-110High yields, broad scopeCost of catalyst and ligands
SNArNone (or KF)Water, DMSOHighInexpensive, simpleRequires highly activated substrate

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add 2-chloropyridine (1.0 mmol), 2-methylmorpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Step 2: Formylation of 2-(2-Methylmorpholin-4-yl)pyridine

This step is the most challenging aspect of Strategy A. The electron-donating morpholine substituent activates the pyridine ring towards electrophilic substitution, but it directs ortho- and para- to the point of attachment (C-3 and C-5). Achieving regioselective formylation at the C-3 position is non-trivial.

  • Vilsmeier-Haack Reaction: This classic formylation method often favors the more electronically enriched C-5 position.[3][4]

  • Directed Ortho-Metalation (DoM): This is a more promising approach. The nitrogen of the pyridine ring and the oxygen of the morpholine can potentially direct a strong base (like n-BuLi or LDA) to deprotonate the C-3 position. The resulting lithiated species can then be quenched with a formylating agent like N,N-dimethylformamide (DMF).[5][6][7]

Experimental Protocol: Directed Ortho-Metalation and Formylation

  • To a solution of 2-(2-methylmorpholin-4-yl)pyridine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (1.5 mmol) dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Retrosynthetic Strategy B: Early-Stage Formylation

This more convergent strategy begins with a pyridine ring that already contains the aldehyde functionality, thereby securing the desired regiochemistry from the outset.

Retrosynthetic Disconnections (Strategy B)

The primary disconnection is the C-N bond, suggesting a direct coupling of 2-methylmorpholine with a pre-functionalized pyridine.

Retrosynthesis_B target 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde starting_material_B1 2-Chloropyridine-3-carbaldehyde target->starting_material_B1 C-N Disconnection (Buchwald-Hartwig or SNAr) starting_material_B2 2-Methylmorpholine target->starting_material_B2

Caption: Retrosynthetic analysis for Strategy B.

Forward Synthesis (Strategy B)

Step 1: Synthesis of 2-Chloropyridine-3-carbaldehyde

This key intermediate can be synthesized via several routes:

  • From 2-Chloronicotinic Acid: Reduction of the carboxylic acid to the aldehyde. Over-reduction to the alcohol is a common side reaction that can be mitigated by using a less reactive reducing agent or by converting the acid to a derivative like a Weinreb amide or a morpholinamide prior to reduction.[8][9]

  • From 2-Chloropyridine-3-carbonitrile: Hydrolysis of the nitrile to the carboxylic acid followed by reduction, or direct reduction to the aldehyde.[10]

  • Vilsmeier-Haack Reaction on a suitable precursor.

Table 2: Synthesis of 2-Chloropyridine-3-carbaldehyde

Starting MaterialKey ReagentsAdvantagesDisadvantages
2-Chloronicotinic acidSOCl₂, Morpholine, then a reducing agentGood control over reductionMulti-step
2-Chloro-3-methylpyridineOxidationAtom economicalHarsh conditions, potential over-oxidation

Experimental Protocol: Reduction of 2-Chloronicotinic Acid Morpholinamide [8]

  • Convert 2-chloronicotinic acid to its acid chloride using thionyl chloride.

  • React the acid chloride with morpholine to form the morpholinamide.

  • Dissolve the 2-chloronicotinic acid morpholinamide in anhydrous THF at 0 °C.

  • Slowly add a solution of a suitable reducing agent, such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), maintaining the temperature below 5 °C. Careful control of the stoichiometry is crucial to prevent over-reduction.[9]

  • After the reaction is complete (monitored by TLC), quench carefully with a Rochelle's salt solution or dilute acid.

  • Extract the product with an organic solvent, dry, and purify.

Step 2: Coupling of 2-Chloropyridine-3-carbaldehyde with 2-Methylmorpholine

This step is analogous to the coupling in Strategy A, but with the aldehyde already in place. The Buchwald-Hartwig amination is again the method of choice. The presence of the aldehyde may require some optimization of the reaction conditions, but it is generally compatible with this type of coupling.

Experimental Protocol: Buchwald-Hartwig Amination [11][12]

  • In a glovebox, charge a vial with 2-chloropyridine-3-carbaldehyde (1.0 mmol), 2-methylmorpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a suitable palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.03 mmol), and a stir bar.

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and heat to 100 °C for 16 hours.

  • Cool the reaction mixture, dilute with ethyl acetate, and pass through a short plug of silica gel.

  • Concentrate the filtrate and purify the product by flash chromatography.

Synthesis of 2-Methylmorpholine

Both retrosynthetic strategies require 2-methylmorpholine as a key building block. This can be synthesized from readily available starting materials, such as (±)-2-amino-1-propanol.

Synthesis_2_Methylmorpholine target 2-Methylmorpholine intermediate N-(2-hydroxypropyl)-2-aminoethanol target->intermediate Cyclization (Dehydration) starting_material_1 (±)-2-Amino-1-propanol intermediate->starting_material_1 N-Alkylation starting_material_2 2-Chloroethanol intermediate->starting_material_2

Caption: Synthesis of 2-Methylmorpholine.

A common method involves the N-alkylation of 2-amino-1-propanol with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, followed by an acid-catalyzed intramolecular cyclization (dehydration).[13][14][15] For enantiomerically pure 2-methylmorpholine, a chiral starting material or a resolution step would be necessary.[16][17]

Comparative Analysis and Recommendation

FeatureStrategy A (Late-Stage Formylation)Strategy B (Early-Stage Formylation)
Convergence Less convergentMore convergent
Key Challenge Regioselective formylation at C-3Controlled reduction of the nicotinic acid derivative
Predictability Lower, due to potential for isomeric products in the formylation stepHigher, as regiochemistry is set early
Scalability Potentially problematic due to the use of organolithium reagentsMore amenable to scale-up

Recommendation:

For the synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, Strategy B is the recommended approach. The early installation of the aldehyde group provides a more robust and predictable route, avoiding the significant challenge of regioselective formylation on an electron-rich pyridine ring. The synthesis of the key intermediate, 2-chloropyridine-3-carbaldehyde, is well-documented, and the subsequent Buchwald-Hartwig amination is a reliable and high-yielding transformation. This strategy offers a clearer path to the target molecule with fewer potential side reactions and purification challenges, making it more suitable for a drug development setting where scalability and reproducibility are critical.

Conclusion

This technical guide has provided a detailed retrosynthetic analysis for the synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde. By evaluating two distinct strategies, we have identified a robust and efficient pathway (Strategy B) that proceeds through the key intermediate 2-chloropyridine-3-carbaldehyde. The provided experimental protocols, supported by the scientific literature, offer a solid foundation for the practical execution of this synthesis. This analysis underscores the importance of strategic planning in synthetic route design to overcome potential challenges and ensure the efficient production of complex molecules for pharmaceutical research.

References

  • Preparation method of 2-amino-3-hydroxymethylpyridine. (CN113880756A).
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). [Link]

  • Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). J. Am. Chem. Soc.[Link]

  • Process for the preparation of nicotinaldehydes. (US7528256B2).
  • 2-Amino-3-(hydroxymethyl)pyridinium 2-benzoylbenzoate monohydrate - PMC - NIH. (n.d.). [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). [Link]

  • Synthetic method of 3-acetyl-2-chloropyridine. (CN115611802B).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds. [Link]

  • The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. (1948). Biochem J.[Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (CN109535071B).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. (2022). [Link]

  • Preparation of 2-chloropyridine 3-carboxylic acid esters. (EP 0372654 A2).
  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (n.d.). Scholars Research Library. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). [Link]

  • Process for the production of 2-amino-3-hydroxypyridine derivatives. (US4033975A).
  • Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H. (2022). Arkivoc. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. (n.d.). Eureka. [Link]

  • Racemic separation of 2,6-trans-dimethymorpholine. (US7829702B2).
  • Practical Synthesis of Enantiomerically Pure Morpholines. (n.d.). ResearchGate. [Link]

  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC. (n.d.). [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Amination of 2-halopyridines. [a]. (n.d.). ResearchGate. [Link]

  • Preparation of 2-chloropyridine 3-carboxylic acid esters. (EP0372654A3).
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011). ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. [Link]

  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. (n.d.). . [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). LOCKSS. [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl. (2025). FULIR. [Link]

  • ortho metalation. (n.d.). Andrew G Myers Research Group. [Link]

  • Formylation - Common Conditions. (n.d.). [Link]

Sources

Technical Guide: 1H NMR Characterization of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

This guide details the structural validation of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde (hereafter referred to as Compound A ) via proton nuclear magnetic resonance (


H NMR).

Compound A is a critical heterocyclic building block, often employed in the synthesis of PI3K inhibitors and other kinase-targeted therapeutics. Its structure combines an electron-deficient pyridine ring with an electron-rich, chiral morpholine moiety.

Why This Characterization is Non-Trivial: Unlike simple 2-morpholinopyridines, the 2-methyl substitution on the morpholine ring breaks the symmetry of the aliphatic region. This renders the morpholine methylene protons diastereotopic , resulting in complex second-order multiplets rather than the simplified triplets observed in unsubstituted morpholine analogs. Furthermore, the ortho-positioning of the bulky morpholine and the aldehyde group induces steric strain that can influence rotameric populations.

Structural Connectivity & Numbering

The following diagram illustrates the atom numbering scheme used throughout this assignment logic.

G Figure 1: Connectivity and numbering for NMR assignment. N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N_Morph N1' C2->N_Morph C4 C4 C3->C4 C_Ald CHO C3->C_Ald C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C3_Morph C3' N_Morph->C3_Morph C2_Morph C2' O_Morph O4' C2_Morph->O_Morph Me_Grp Me C2_Morph->Me_Grp C3_Morph->C2_Morph C5_Morph C5' C5_Morph->N_Morph C6_Morph C6' C6_Morph->C5_Morph O_Morph->C6_Morph

Part 2: Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction artifacts (such as hydrate formation at the aldehyde), strict adherence to the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated Chloroform (

    
    , 99.8% D) is the standard solvent.
    
    • Note: If solubility is poor or if the aldehyde proton signal is broadened by exchange, Dimethyl Sulfoxide-

      
       (
      
      
      
      ) is the secondary choice. However, DMSO is hygroscopic; water peaks may overlap with morpholine signals (~3.33 ppm).
  • Concentration: 10–15 mg of Compound A in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,

    
    ) from the synthesis step, which cause magnetic field inhomogeneity (broad lines).
    
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation delay).

  • Spectral Width: -2 to 14 ppm (to capture the downfield aldehyde).

  • Scans (NS): 16 or 32 (sufficient for >10 mg).

  • Relaxation Delay (D1):

    
     second.
    
  • Temperature: 298 K (

    
    ).
    

Part 3: Spectral Assignment & Analysis

The spectrum is divided into three distinct regions. The chemical shifts (


) provided below are expected ranges based on substituent effects and analogous pyridine systems.
Region A: The Aldehyde (Diagnostic)

Range: 10.0 – 10.5 ppm[1]

SignalMultiplicityIntegralAssignmentMechanistic Insight

10.15
Singlet (s)1H-CHO Highly deshielded due to the anisotropy of the carbonyl bond. A sharp singlet confirms the aldehyde is intact and not oxidized to carboxylic acid (broad, >11 ppm) or hydrated (gem-diol, ~6 ppm).
Region B: The Pyridine Ring (Aromatic)

Range: 6.5 – 8.5 ppm Coupling Pattern: The 2,3-substitution pattern leaves protons at positions 4, 5, and 6. This forms an AMX or ABX spin system.

SignalMultiplicityCoupling (

)
AssignmentMechanistic Insight

8.35
dd

Hz
H-6 Most deshielded aromatic proton due to proximity to the electronegative Pyridine Nitrogen (N1).

8.05
dd

Hz
H-4 Deshielded by the adjacent carbonyl (CHO) group. Shows meta coupling to H-6 and ortho coupling to H-5.

6.95
dd

Hz
H-5 Upfield shift relative to typical pyridines. The electron-donating morpholine nitrogen at C2 increases electron density at C5 (para-like resonance effect).
Region C: The Morpholine Ring (Chiral Aliphatic)

Range: 1.0 – 4.5 ppm Complexity Alert: The 2-methyl group creates a chiral center (


). Consequently, the protons on 

,

, and

are diastereotopic . They will not appear as clean triplets.
SignalMultiplicityIntegralAssignmentMechanistic Insight

3.8 – 4.1
Multiplet (m)1HH-2' Methine proton at the chiral center. Deshielded by adjacent Oxygen.

3.6 – 3.8
Multiplet (m)2HH-6' Methylene protons adjacent to Oxygen. These often appear as a complex AB part of an ABX system.

3.2 – 3.5
Multiplet (m)2HH-3' Methylene protons adjacent to Nitrogen and the chiral center. Highly diastereotopic due to proximity to the methyl group.

2.8 – 3.1
Multiplet (m)2HH-5' Methylene protons adjacent to Nitrogen.

1.20
Doublet (d)3H-CH


Hz. Diagnostic doublet confirming the presence of the methyl group.

Note on Stereochemistry: In solution, the morpholine ring predominantly adopts a chair conformation with the bulky 2-methyl group in the equatorial position to minimize 1,3-diaxial interactions.

Part 4: Conformational Dynamics & Troubleshooting

Rotational Barrier (The "Missing" Signal)

In some high-resolution spectra, the signals for protons H-3' and H-5' (adjacent to the morpholine nitrogen) may appear significantly broadened.

  • Cause: Restricted rotation around the C2(pyridine)-N1'(morpholine) bond. The steric clash between the morpholine ring and the aldehyde oxygen at C3 creates a rotational barrier.

  • Verification: If broadening is observed, perform a Variable Temperature (VT) experiment. Heating to 323 K (

    
    ) should sharpen the signals as the rotation rate enters the fast exchange limit.
    
Impurity Profiling

Common impurities from the synthesis of this intermediate include:

  • 2-Chloro-pyridine-3-carbaldehyde: Starting material. Look for a lack of aliphatic signals and a downfield shift of the aldehyde.

  • 2-Methylmorpholine: Residual reagent. Look for sharp, non-broadened aliphatic signals and the absence of aromatic peaks.

  • Oxidation Product (Carboxylic Acid): Check for a very broad singlet >11.0 ppm and loss of the 10.15 ppm singlet.

Workflow Diagram

Workflow Figure 2: Logical decision tree for spectral validation. Start Crude/Purified Sample Solvent Dissolve in CDCl3 (Alternative: DMSO-d6) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=1s) Solvent->Acquire Check_Ald Check 10.0-10.5 ppm (Singlet present?) Acquire->Check_Ald Decision_Ald Aldehyde Found? Check_Ald->Decision_Ald Check_Arom Verify Pyridine Region (3 protons, AMX pattern) Decision_Ald->Check_Arom Yes Fail_Ox FAIL: Oxidized to Acid Decision_Ald->Fail_Ox No (Broad >11ppm) Check_Aliph Verify Morpholine (Diastereotopic Methylene + Methyl Doublet) Check_Arom->Check_Aliph Pass PASS: Structure Confirmed Check_Aliph->Pass Integrals Match Fail_SM FAIL: Residual SM Check_Aliph->Fail_SM Missing Pyridine Signals

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for AMX splitting patterns in pyridines).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative resource for chemical shift prediction and coupling constants).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10371, Pyridine-3-carbaldehyde. Available at: [Link] (Base scaffold spectral data).

Sources

13C NMR spectral data for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 13C NMR Spectral Analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct empirical data, this document establishes a robust analytical framework based on established NMR principles and spectral data from analogous structures. It serves as a practical reference for the structural elucidation and quality control of this and related molecules. The guide details the theoretical underpinnings of chemical shift predictions, presents a complete assignment of all carbon signals, and outlines a rigorous experimental protocol for empirical data acquisition.

Introduction: The Imperative for Spectroscopic Precision

The structural integrity of a drug candidate is paramount. In the synthesis of complex heterocyclic molecules like 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, which features a substituted pyridine core linked to a chiral morpholine moiety, unambiguous characterization is a critical step. 13C NMR spectroscopy offers a powerful, non-destructive method to map the carbon skeleton of a molecule, providing invaluable insights into its electronic environment, substitution patterns, and stereochemistry.

This guide addresses the specific challenge of analyzing a novel compound for which no reference spectrum may exist. By leveraging foundational principles and data from structurally related fragments, we can predict and interpret the 13C NMR spectrum with a high degree of confidence. This predictive approach is not merely an academic exercise; it is a vital tool for confirming synthetic outcomes, identifying potential impurities, and building a comprehensive data package for regulatory submission.

Theoretical Framework: Predicting Chemical Shifts

The chemical shift (δ) of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment. The prediction for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is built upon the analysis of three key structural components: the pyridine ring, the morpholine ring, and the carbaldehyde group.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, causing a general deshielding of the ring carbons compared to benzene. The C2, C4, and C6 positions are particularly electron-deficient. The positions of the substituents—a morpholinyl group at C2 and a carbaldehyde at C3—dramatically modulate these shifts. The electron-donating morpholinyl group will shield C2, while the electron-withdrawing carbaldehyde group will strongly deshield the attached C3 and the para-positioned C6.

  • The Morpholine Ring: This saturated heterocycle contains carbons influenced by the electronegativity of both nitrogen and oxygen. The carbons adjacent to the oxygen (C3' and C5') are expected to be the most deshielded within this ring system. The methyl group at the C2' position will induce a downfield shift at C2' (α-effect) and a smaller downfield shift at C3' (β-effect).

  • The Carbaldehyde Group: The carbonyl carbon (C=O) is one of the most deshielded signals in a 13C NMR spectrum, typically appearing in the 190-200 ppm range due to the strong polarization of the carbon-oxygen double bond.

The following diagram illustrates the IUPAC numbering scheme used for the assignment of carbon signals in this guide.

Caption: IUPAC numbering for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde.

Predicted 13C NMR Data and Signal Assignment

The following table summarizes the predicted chemical shifts for the target molecule in a standard deuterated solvent like CDCl₃. These predictions are derived by applying substituent chemical shift (SCS) effects to the known spectra of pyridine-3-carbaldehyde, 2-methylmorpholine, and 2-morpholinopyridine.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
CHO ~191.5Typical range for an aromatic aldehyde carbonyl carbon. Strongly deshielded.
C2 ~160.0Highly deshielded due to attachment to two nitrogen atoms (ring N1 and morpholine N4'). Electron-donating effect of N4' is offset by ring structure.
C6 ~153.0Deshielded by the ring nitrogen and the electron-withdrawing carbaldehyde group at the para-like position.
C4 ~136.0Standard pyridine C4 chemical shift, influenced by substituents at C2 and C3.
C3 ~129.0Carbon bearing the aldehyde. Its shift is influenced more by its position on the ring than by the direct attachment of the CHO group.
C5 ~118.0Expected to be the most shielded pyridine carbon, influenced by the electron-donating morpholine group.
C3' / C5' ~66.5Morpholine carbons adjacent to oxygen are highly deshielded. Two signals may be observed due to the chiral center at C2'.
C2' ~58.0Morpholine carbon adjacent to nitrogen and bearing the methyl group. The α-effect of the methyl group causes a downfield shift.
C6' ~49.0Morpholine carbon adjacent to nitrogen. Less substituted and therefore more shielded than C2'.
CH₃ ~18.5Typical chemical shift for a methyl group on a saturated heterocyclic ring.

Self-Validating Experimental Protocol

To empirically validate the predicted data, a rigorous and self-validating experimental protocol is essential. This ensures reproducibility and data integrity.

G prep Sample Preparation (5-15 mg in 0.6 mL CDCl3) setup Spectrometer Setup (≥400 MHz, T=298K) prep->setup Transfer proton 1H Spectrum Acquisition (Quick check) setup->proton Tune & Shim c13 13C{1H} Acquisition (Broadband decoupled) proton->c13 Confirm Sample dept DEPT-135 Acquisition (CH/CH3 up, CH2 down) c13->dept Same Setup process Data Processing (FT, Phase, Baseline) c13->process Raw FID dept->process Raw FIDs assign Spectral Assignment (Correlate 13C and DEPT) process->assign Processed Spectra report Final Report Generation assign->report Annotated Data

Caption: Workflow for the acquisition and analysis of 13C NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the dried, purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Causality: CDCl₃ is a standard solvent for many organic molecules. TMS provides a universal reference point, ensuring data comparability across different experiments and instruments.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.

    • Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity, which is critical for high resolution.

    • Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure thermal equilibrium.

  • 13C Spectrum Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum. This involves irradiating the proton frequencies to collapse all ¹H-¹³C couplings, resulting in a single sharp peak for each unique carbon atom.

    • Key Parameters:

      • Pulse Angle: 30-45° (a smaller flip angle allows for a shorter relaxation delay).

      • Relaxation Delay (d1): 2 seconds. A sufficient delay is needed to allow carbon nuclei to return to equilibrium, ensuring quantitative accuracy is not compromised.

      • Acquisition Time (aq): 1-2 seconds.

      • Number of Scans (ns): 1024 or more. A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • DEPT-135 Acquisition (Trustworthiness Check):

    • Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. This experiment is a self-validating system for the main 13C spectrum.

    • Mechanism: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) and carbonyls (C=O) are absent.

    • Validation: By comparing the 13C and DEPT-135 spectra, one can definitively assign the multiplicity of each carbon signal, confirming the assignments made in the table above. For example, the signals for C3', C5', and C6' should be negative, while C2', C4, C5, C6, and the methyl carbon should be positive. The signals for C2, C3, and the CHO carbon should be absent.

  • Data Processing and Analysis:

    • Apply Fourier transformation (FT) to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks and, more importantly, accurately pick the peak positions to generate the final chemical shift list.

Conclusion

The structural elucidation of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is readily achievable through a systematic application of 13C NMR spectroscopy. This guide provides a robust framework for predicting, acquiring, and interpreting the spectrum. The combination of a standard proton-decoupled 13C experiment with a DEPT-135 experiment creates a self-validating dataset, ensuring the highest level of scientific integrity. This methodical approach is indispensable for chemists in research and development, providing the confidence needed to confirm molecular identity and purity.

References

  • Title: Carbon-13 NMR Spectroscopy Source: Hans-Otto Kalinowski, Stefan Berger, Siegmar Braun URL: [Link]

  • Title: Introduction to Spectroscopy Source: Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

  • Title: Substituent Effects on the 13C NMR Chemical Shifts of Pyridines Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Technical Guide: Solubility Profiling of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde , a critical intermediate often employed in the synthesis of PI3K/mTOR kinase inhibitors. As a Senior Application Scientist, I have structured this document to move beyond simple data listing, offering instead a mechanistic understanding of why this molecule behaves as it does in various organic media.

The guide details the physicochemical drivers of solubility, provides a "Self-Validating" experimental protocol for precise determination, and outlines solvent selection strategies for process optimization (recrystallization and reaction engineering).

Part 1: Physicochemical Profiling & Mechanistic Basis

To predict and manipulate the solubility of this compound, we must first understand its structural electronic landscape.

Structural Analysis

The molecule consists of three distinct functional domains that compete to define its interaction with solvents:

  • The Pyridine Core: An aromatic heterocycle that provides a flat, lipophilic scaffold. The nitrogen atom acts as a weak hydrogen bond acceptor.

  • The 3-Carbaldehyde Group: A polar, electrophilic handle. It increases polarity but does not offer hydrogen bond donation.

  • The 2-(2-Methyl)morpholine Moiety:

    • Sterics: The 2-methyl group introduces chirality and steric bulk, disrupting crystal packing efficiency compared to the non-methylated analog. This typically increases solubility in organic solvents by lowering the lattice energy.

    • Electronics: The morpholine nitrogen is conjugated to the pyridine ring (an exocyclic amine). This resonance delocalization reduces the basicity of the morpholine nitrogen while increasing the electron density on the pyridine ring and the carbonyl oxygen.

Predicted Physicochemical Properties[1]
  • LogP (Octanol/Water Partition Coefficient): Estimated range 1.5 – 2.2 . The molecule is moderately lipophilic. It will partition preferentially into organic layers over aqueous phases.

  • pKa: The pyridine nitrogen is the likely protonation site. Due to the electron-withdrawing aldehyde group at position 3, the basicity is suppressed (pKa < 4.0), meaning it remains neutral (and thus less water-soluble) across most physiological and processing pH ranges.

Part 2: Solubility Landscape

The following classification is based on the "Like Dissolves Like" principle, modified by the specific donor-acceptor interactions of the pyridine-aldehyde motif.

Table 1: Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent interaction with the aromatic core; DCM is the primary solvent for extraction and synthesis.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Strong dipole-dipole interactions disrupt crystal lattice; ideal for stock solutions but difficult to remove.
Polar Protic Methanol, Ethanol, IsopropanolModerate (20–50 mg/mL)Soluble, often temperature-dependent. The aldehyde and ether oxygen accept H-bonds from the solvent.
Ethers/Esters THF, Ethyl AcetateGood (50–80 mg/mL)Good compatibility with the lipophilic core and morpholine ring.
Non-Polar Hexanes, Heptane, CyclohexanePoor (<1 mg/mL)The molecule is too polar for aliphatic hydrocarbons. These serve as excellent anti-solvents .
Aqueous Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)Lack of H-bond donors renders it hydrophobic. Solubility increases significantly only at very low pH (< pH 2).

Part 3: Experimental Protocols (Self-Validating Systems)

Reliable solubility data is the bedrock of process development. The following protocols are designed to be self-checking to prevent false negatives/positives.

Workflow Visualization

The following diagram outlines the decision process for selecting the correct solubility determination method.

SolubilityWorkflow Start Start: Solubility Profiling VisualScreen Step 1: Visual Screening (Kinetic Solubility) Start->VisualScreen Decision1 Is complete dissolution observed < 1 min? VisualScreen->Decision1 HighSol Result: High Solubility (> Target Conc.) Decision1->HighSol Yes Equilibrium Step 2: Equilibrium Method (Thermodynamic Solubility) Decision1->Equilibrium No (Cloudy/Precipitate) Prep Prepare Saturated Slurry (Excess Solid + Solvent) Equilibrium->Prep Incubate Incubate 24h @ Temp (Shake/Stir) Prep->Incubate Filter Filter/Centrifuge (0.22 µm PTFE) Incubate->Filter Analysis Quantify Supernatant (HPLC-UV / Gravimetric) Filter->Analysis

Figure 1: Decision workflow for solubility determination, distinguishing between rapid kinetic screening and rigorous thermodynamic equilibrium methods.

Protocol A: The "Shake-Flask" Equilibrium Method (Gold Standard)

This method determines the thermodynamic solubility limit, essential for crystallization design.

Reagents:

  • Compound: 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde (>50 mg).[1]

  • Solvent: Anhydrous grade (e.g., MeOH, EtOAc).

  • Equipment: Thermomixer or orbital shaker, 0.22 µm PTFE syringe filters, HPLC vials.

Step-by-Step Methodology:

  • Saturation: Weigh approx. 20 mg of compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent.

  • Visual Check: If the solid dissolves immediately, add more solid until a persistent suspension (slurry) is observed. Crucial: You must see solid particles to ensure saturation.

  • Equilibration: Agitate the slurry at the target temperature (e.g., 25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter. Note: Pre-warm the filter if testing elevated temperatures to prevent precipitation inside the filter.

  • Quantification (HPLC-UV):

    • Dilute the supernatant 100-fold with Acetonitrile.

    • Inject onto HPLC (C18 column, Water/ACN gradient).

    • Compare peak area against a 5-point calibration curve of the standard.

Self-Validation Check:

  • Post-Analysis Check: After removing the supernatant, is there still solid remaining in the source vial? If No , the result is invalid (lower bound only). You must repeat with more initial solid.

Part 4: Process Optimization & Solvent Selection

Understanding solubility allows for the design of efficient purification and reaction processes.

Recrystallization Strategy

The 2-methyl group disrupts packing, often making oils likely. To force crystallization, a Solvent/Anti-Solvent system is recommended over cooling crystallization alone.

  • Primary Solvent (Dissolver): Ethyl Acetate or Isopropanol (warm).

  • Anti-Solvent (Precipitant): Heptane or Hexanes.

Optimization Workflow:

  • Dissolve crude aldehyde in minimal warm Ethyl Acetate (approx. 50°C).

  • Slowly add Heptane dropwise until a faint turbidity persists.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • If an oil forms ("oiling out"), reheat and add a seed crystal or scratch the glass surface.

Reaction Solvent Selection

For reactions involving the aldehyde group (e.g., Reductive Amination):

  • Recommended: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

    • Reasoning: High solubility ensures homogenous kinetics; non-protic nature prevents interference with imine formation; easy to evaporate.

  • Alternative: Methanol .

    • Reasoning: If using borohydride reducing agents, protic solvents are often required, but ensure the aldehyde is fully soluble before adding the reductant.

Solvent Selection Decision Tree

SolventSelection Goal Goal: Solvent Selection Process Process Type? Goal->Process Reaction Reaction Medium Process->Reaction Synthesis Cryst Recrystallization Process->Cryst Purification ReactType Reaction Type? Reaction->ReactType SolvPair Select: EtOAc / Heptane (Solvent / Anti-Solvent) Cryst->SolvPair RedAm Reductive Amination ReactType->RedAm Oxidation Oxidation/Coupling ReactType->Oxidation SolvDCM Select: DCM or DCE (High Sol, Inert) RedAm->SolvDCM SolvDMF Select: DMF or DMSO (High Sol, High BP) Oxidation->SolvDMF

Figure 2: Strategic decision tree for selecting solvents based on the intended chemical process.

References

  • Thermo Fisher Scientific. (n.d.). 2-Morpholin-4-yl-pyridine-3-carbaldehyde, 95% Safety Data Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Pyridine-3-carbaldehyde Properties and Solubility Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-(Morpholin-4-yl)pyridine-4-carboxaldehyde Product Data. Retrieved from

  • Matrix Fine Chemicals. (n.d.). 2-(Morpholin-4-yl)pyridine-3-carbaldehyde Physicochemical Properties. Retrieved from

  • ChemicalBook. (2023). Solubility and Safety Profiles for Pyridine-carboxaldehyde Derivatives. Retrieved from

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for conducting and interpreting the Thermogravimetric Analysis (TGA) of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing the absence of publicly available thermal analysis data for this specific molecule, this document leverages established TGA principles and data from analogous pyridine and morpholine structures to propose a robust, self-validating experimental methodology.[1][2][3][4] We detail not only the procedural steps but also the critical scientific rationale behind the selection of experimental parameters, such as atmospheric conditions and heating rates. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into predicting, measuring, and understanding the thermal stability and decomposition profile of this compound, ensuring both data integrity and laboratory safety.

Foundational Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that provides quantitative information on the mass changes in a material as a function of temperature or time under a controlled atmosphere.[5][6] The output, a thermogram, plots the sample's mass against temperature, revealing critical information about its thermal stability, composition, and decomposition kinetics.[7][8]

Core Principles and Instrumentation

A TGA instrument consists of three primary components: a high-precision microbalance, a programmable furnace, and a gas delivery system for atmospheric control.[6][8][9] A small sample of the material is placed in a crucible, which is suspended from the balance and enclosed within the furnace. The furnace heats the sample according to a user-defined temperature program, and the balance continuously records any mass changes.[7] These mass changes can be attributed to various physical and chemical phenomena, including:

  • Physical Processes: Desorption, evaporation, vaporization, and sublimation.[10]

  • Chemical Processes: Dehydration, chemisorption, thermal decomposition (degradation), and solid-gas reactions like oxidation.[5][10]

The Thermogram (TGA Curve) and Its Derivative (DTG)

The primary data from a TGA experiment is the TGA curve, which shows distinct mass loss steps corresponding to different thermal events.[11][12] To enhance the interpretation of these events, the first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, is often plotted. The DTG curve plots the rate of mass loss versus temperature. Peaks on the DTG curve correspond to the points of the fastest reaction rate, providing a more precise temperature for each decomposition step (Tpeak).[9][13][14] This is particularly useful for resolving overlapping decomposition events that may appear as a single, broad transition on the TGA curve.[11]

Pre-Analysis Profile: 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Molecular Structure and Potential Thermal Liabilities

The target molecule, 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, is a substituted heterocyclic compound featuring both a pyridine ring and a morpholine ring. Its structure is presented below:

Chemical Formula: C₁₁H₁₄N₂O₂

Structure:

(Simplified ASCII representation)

The thermal stability of this molecule is dictated by the strength of its covalent bonds. Based on its structure, several potential points of thermal decomposition can be hypothesized:

  • Morpholine Ring: The C-N and C-O bonds within the morpholine ring are potential sites for initial fragmentation.

  • Aldehyde Group: The carbaldehyde group (-CHO) attached to the pyridine ring can be susceptible to oxidation or decomposition at elevated temperatures.

  • Linkage between Rings: The C-N bond connecting the morpholine nitrogen to the pyridine ring is another likely point of cleavage.

Thermal Behavior of Analogous Structures
  • Pyridine Derivatives: Pyridine-based compounds can exhibit significant thermal stability, with decomposition often beginning at temperatures well above 200°C.[15] However, the decomposition temperature and pathway are highly dependent on the nature and position of the substituents on the ring.[16] Some complex pyridine derivatives have shown stability up to ~450°C in an inert atmosphere.[17]

  • Morpholine Derivatives: Morpholine and its derivatives are versatile compounds used in many applications, including as building blocks in pharmaceuticals.[4] Their thermal stability is generally robust, but the heterocyclic ring can undergo cleavage under thermal stress.[18][19]

This background suggests that 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde will likely be stable at ambient temperatures but will undergo a multi-step decomposition at elevated temperatures, with the exact profile depending heavily on the surrounding atmosphere.

A Self-Validating TGA Experimental Protocol

To obtain a comprehensive understanding of the thermal properties of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, a dual-atmosphere approach is recommended. This involves running the analysis under both an inert (nitrogen) and an oxidative (air) atmosphere. This approach is self-validating, as the differences in the resulting thermograms provide deeper insights into the decomposition mechanism (pyrolysis vs. oxidation).[9][20]

Experimental Workflow

The following diagram outlines the comprehensive workflow for the TGA of the target compound.

TGA_Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup cluster_analysis 3. Execution & Analysis Sample Obtain pure sample of 2-(2-Methylmorpholin-4-yl) pyridine-3-carbaldehyde Weigh Accurately weigh 5-10 mg of sample into a ceramic (alumina) crucible Sample->Weigh Load Place crucible in TGA microbalance Weigh->Load Calibrate Perform baseline and weight calibration Calibrate->Load Program Set experimental parameters: - Temp Range: 30-800 °C - Heating Rate: 10 °C/min - Atmosphere & Flow Rate Load->Program Run_N2 Run 1: Nitrogen (99.99% purity) 50 mL/min Program->Run_N2 Run_Air Run 2: Dry Air 50 mL/min Program->Run_Air Collect Collect TGA/DTG Data (Mass % vs. Temp °C) Run_N2->Collect Run_Air->Collect Analyze Analyze Curves: - T_onset - T_peak - Mass loss % - Residual Mass Collect->Analyze Report Generate Report Analyze->Report

Caption: Experimental workflow for dual-atmosphere TGA.

Rationale for Parameter Selection
  • Sample Mass (5-10 mg): This mass is sufficient to be accurately measured by the microbalance while being small enough to minimize thermal gradients within the sample, ensuring uniform heating.[21]

  • Crucible Type (Alumina/Ceramic): Alumina is chemically inert to high temperatures and will not catalyze sample decomposition, unlike platinum which can be catalytically active for some organic molecules.[21]

  • Temperature Range (30°C to 800°C): Starting near ambient temperature allows for the detection of residual solvent or adsorbed water. Extending to 800°C ensures that the full decomposition profile is captured, including the formation of any stable char or residue.[10]

  • Heating Rate (10 °C/min): This is a conventional heating rate that provides a good balance between experimental throughput and the resolution of distinct thermal events.[22] Slower rates can offer better separation of overlapping steps but significantly increase experiment time.[21]

  • Atmosphere (Nitrogen vs. Air):

    • Nitrogen (Inert): In an inert atmosphere, the sample undergoes pyrolysis. The resulting thermogram reveals the inherent thermal stability of the molecular structure in the absence of oxygen.[9]

    • Air (Oxidative): In air, the sample undergoes oxidative decomposition. This process often begins at a lower temperature and may proceed in different steps compared to pyrolysis.[20] Comparing the two provides a comprehensive stability profile.

Step-by-Step Experimental Procedure
  • Instrument Preparation: Power on the TGA instrument and the controlling computer. Ensure the appropriate purge gas (Nitrogen or Air) is connected with adequate pressure.

  • Calibration: Perform routine weight and temperature calibrations as per the instrument manufacturer's guidelines. Run a baseline "empty pan" experiment to ensure the balance is stable.

  • Sample Preparation: Place a clean, empty alumina crucible on the microbalance and tare it. Carefully add 5-10 mg of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde into the crucible. Record the exact initial mass.

  • Loading: Open the furnace and carefully place the crucible onto the sample holder. Close the furnace.

  • Method Setup: In the control software, set up the temperature program:

    • Initial Temperature: 30°C

    • Ramp: Heat from 30°C to 800°C at 10 °C/min.

    • Atmosphere: Select Nitrogen (Run 1) or Air (Run 2) with a flow rate of 50 mL/min.

  • Execution: Begin the experiment. The instrument will automatically heat the sample and record the mass loss data.

  • Post-Analysis: Once the run is complete and the furnace has cooled, carefully remove the sample crucible. Save the data file.

  • Repeat: Repeat steps 3-7 for the second atmospheric condition.

Anticipated Results and Data Interpretation

Based on the compound's structure, a multi-step decomposition is expected. The data collected should be summarized to identify key thermal stability indicators.

Predicted Quantitative Data

The following table summarizes the expected key data points from the TGA of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde. These values are predictive and must be confirmed by empirical analysis.

ParameterNitrogen Atmosphere (Pyrolysis)Air Atmosphere (Oxidative Degradation)Description
Tonset (1st Major Step) ~220 - 260 °C~190 - 230 °CThe extrapolated onset temperature where significant decomposition begins. A lower onset in air is expected.[20]
Tpeak (1st Major Step) ~250 - 290 °C~220 - 260 °CThe temperature of the maximum rate of mass loss for the first major decomposition event, identified from the DTG peak.
Tpeak (2nd Step) ~350 - 450 °C~380 - 500 °CA second decomposition step may correspond to the fragmentation of the more stable pyridine ring.
Mass Loss (Step 1) ~35 - 45 %~40 - 50 %Corresponds likely to the loss of the methylmorpholinyl group.
Mass Loss (Step 2) ~40 - 50 %~45 - 55 %Corresponds to the breakdown of the remaining pyridine carbaldehyde structure.
Final Residue @ 800 °C ~5 - 15 %< 2 %A higher char residue is expected under pyrolysis.[9] In air, the organic material should be almost completely combusted.
Plausible Thermal Decomposition Pathway

The following diagram illustrates a plausible, simplified decomposition pathway under pyrolytic (inert) conditions. The initial cleavage is hypothesized to occur at the C-N bond linking the two heterocyclic rings, being a sterically accessible and electronically viable fragmentation point.

Decomposition_Pathway cluster_step2 Step 2: Intermediate Decomposition (T_peak ~350-450 °C) Parent 2-(2-Methylmorpholin-4-yl) pyridine-3-carbaldehyde Fragment1 Volatile Fragment: Methylmorpholine radical Parent->Fragment1 Δ (Heat) Cleavage of C-N bond Fragment2 Intermediate: Pyridinyl carbaldehyde radical Gases Gaseous Products (CO, HCN, etc.) Fragment2->Gases Δ (Heat) Ring fragmentation Residue Carbonaceous Char (Final Residue) Fragment2->Residue

Caption: Plausible pyrolytic decomposition pathway.

Conclusion

This guide establishes a scientifically grounded and detailed methodology for the thermogravimetric analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde. By employing a dual-atmosphere TGA approach and interpreting the results within the context of analogous chemical structures, researchers can reliably determine the thermal stability, decomposition profile, and compositional characteristics of this compound. The provided protocols and interpretive framework are designed to ensure the generation of high-integrity, reproducible data essential for applications in drug development, safety assessment, and materials science. Adherence to this systematic approach will empower scientists to make informed decisions regarding the handling, storage, and processing conditions for this molecule.

References

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University. [Link]

  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Torontech. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia. [Link]

  • MRC Laboratory Equipment. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations. MRC Laboratory Equipment. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). What is TGA Analysis? Principles and Applications. ResolveMass Laboratories Inc. [Link]

  • XRF Scientific. (2024, March 6). What is the Principle of Thermogravimetric Analysis?. XRF Scientific. [Link]

  • Chemistry LibreTexts. (2025, July 3). 2: Thermogravimetry. Chemistry LibreTexts. [Link]

  • Surface Science Western. (n.d.). Thermogravimetric Analysis (TGA). Surface Science Western, Western University. [Link]

  • NEWARE. (2024, November 25). The Principle and Application of Thermogravimetric (TG) Analysis. NEWARE. [Link]

  • ResearchGate. (n.d.). Interpreting TGA curves. ResearchGate. [Link]

  • ResearchGate. (n.d.). TGA and dTG curves of pyridine-adsorbed Si–Mg–FA. ResearchGate. [Link]

  • ResearchGate. (n.d.). TGA (10 C/min heating rate) of solids cast from both pyridine and DME/MeCN. ResearchGate. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • NETZSCH Group. (2013, February 28). Influence of the Atmosphere and Sample Shape on TGA Tests Results. NETZSCH Group. [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]

  • IUCr Journals. (2005). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. IUCr Journals. [Link]

  • ResearchGate. (n.d.). TGA of nano-silica/4-(2-Aminoethyl)-morpholine. ResearchGate. [Link]

  • MDPI. (2025, March 12). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. PMC. [Link]

  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Ataman Kimya. [Link]

  • ResearchGate. (2025, November 9). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

Sources

Reaction mechanism for the formation of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formation of 2-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde , a critical pharmacophore often utilized in the synthesis of PI3K/mTOR kinase inhibitors. The core transformation relies on a Nucleophilic Aromatic Substitution (SNAr) where the 2-methylmorpholine acts as the nucleophile displacing a halide at the C2 position of the pyridine ring.

The presence of the aldehyde group at the C3 position is the kinetic driver of this reaction. It acts as an electron-withdrawing group (EWG), significantly lowering the energy barrier for the formation of the Meisenheimer complex, thereby allowing the reaction to proceed under relatively mild conditions compared to unactivated pyridines.

Mechanistic Principles

The SNAr Pathway

The reaction follows a classic addition-elimination mechanism. Unlike SN1 or SN2 reactions common in aliphatic chemistry, this transformation does not involve a carbocation or a concerted backside attack.

  • Activation: The pyridine nitrogen and the C3-aldehyde withdraw electron density from the C2 carbon, making it highly electrophilic.

  • Addition (Rate Determining Step): The nitrogen of the 2-methylmorpholine attacks the C2 carbon. This disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex (or sigma complex). The negative charge is delocalized onto the electronegative ring nitrogen and the aldehyde oxygen.

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (Chloride).

  • Proton Transfer: The base (e.g., K2CO3) neutralizes the generated HCl, driving the equilibrium forward.

Steric and Regiochemical Considerations
  • Nucleophile: 2-Methylmorpholine is a secondary amine. The methyl group at the C2 position of the morpholine ring introduces steric bulk near the nucleophilic center. While this slightly retards the reaction rate compared to unsubstituted morpholine, the high electrophilicity of the substrate compensates for this.

  • Chirality: The reaction does not affect the chiral center of the 2-methylmorpholine. If racemic amine is used, the product is racemic. If (R)- or (S)-2-methylmorpholine is used, the configuration is retained.

Mechanistic Visualization

The following diagram illustrates the electron flow and transition states.

ReactionMechanism Reactants Reactants 2-Cl-3-CHO-Pyridine + 2-Methylmorpholine TS Transition State (Meisenheimer Complex) Negative charge delocalized Reactants->TS Nucleophilic Attack (Rate Limiting) Elimination Elimination Loss of Cl- TS->Elimination Restoration of Aromaticity Product Product 2-(2-Methylmorpholin-4-yl) pyridine-3-carbaldehyde Elimination->Product Base Scavenging

Figure 1: SNAr mechanism showing the progression from reactants to the restored aromatic product.

Experimental Protocol

This protocol is designed for a 10 mmol scale and can be linearly scaled. It uses Acetonitrile (MeCN) as a solvent for easy workup, though DMF is a viable alternative for larger scales to reduce volume.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
2-Chloropyridine-3-carbaldehyde 141.551.01.42 gElectrophile
2-Methylmorpholine 101.151.21.21 gNucleophile
Potassium Carbonate (K2CO3) 138.212.02.76 gBase (Acid Scavenger)
Acetonitrile (MeCN) --15 mLSolvent
Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chloropyridine-3-carbaldehyde (1.42 g) and anhydrous K2CO3 (2.76 g) to the flask.

  • Solvation: Add Acetonitrile (15 mL) and stir at room temperature for 5 minutes to create a suspension.

  • Addition: Add 2-methylmorpholine (1.21 g) dropwise via syringe.

    • Note: The reaction is slightly exothermic; add slowly if scaling up >100g.

  • Reaction: Heat the mixture to 60°C in an oil bath.

    • Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LCMS after 2 hours. The starting chloride (Rf ~0.6) should disappear, and a fluorescent yellow product spot (Rf ~0.4) should appear.[2]

  • Workup:

    • Cool to room temperature.[1][3]

    • Filter off the inorganic salts (KCl and excess K2CO3) through a celite pad. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2][4]

  • Purification:

    • Dissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over Na2SO4, filter, and concentrate.

    • Optional: If high purity is required, recrystallize from Hexane/EtOAc or purify via flash chromatography (0-30% EtOAc in Hexanes).

Process Workflow Diagram

Workflow Start Start: Charge Reactor (Substrate + K2CO3 + MeCN) AddNuc Add 2-Methylmorpholine (Dropwise) Start->AddNuc Heat Heat to 60°C (2-4 Hours) AddNuc->Heat Check QC Check (TLC/LCMS) Conversion >98%? Heat->Check Check->Heat No (Continue Heating) Filter Filtration (Remove Salts) Check->Filter Yes Wash Aqueous Workup (EtOAc / Water) Filter->Wash Isolate Concentrate & Dry Yield: ~85-92% Wash->Isolate

Figure 2: Operational workflow for the synthesis and isolation of the target aldehyde.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

  • Physical State: Yellow to orange oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       10.05 (s, 1H, -CH O) - Diagnostic peak.
      
    • 
       8.35 (dd, 1H, Pyridine H-6)
      
    • 
       8.05 (dd, 1H, Pyridine H-4)
      
    • 
       6.95 (dd, 1H, Pyridine H-5)
      
    • 
       3.00 - 4.20 (m, 7H, Morpholine protons)
      
    • 
       1.25 (d, 3H, -CH 3)
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 207.11

    • Found: 207.1

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or old reagents.Increase temp to 80°C. Ensure K2CO3 is finely ground/anhydrous.
Side Product: Acid Oxidation of aldehyde.Degas solvents with N2. Avoid prolonged exposure to air during workup.
Side Product: Imine Reaction with primary amines.Ensure all glassware is free of ammonia/primary amine contaminants.
Emulsion in Workup Amphiphilic nature of product.Use DCM instead of EtOAc for extraction; add a small amount of MeOH.

References

  • Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

  • Synthetic Application (PI3K Inhibitors): Folkes, A. J., et al. (2008). "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase." Journal of Medicinal Chemistry, 51(18), 5522–5532. Link

  • General Protocol for Pyridine SNAr: Schlosser, M., et al. (2005). "Regioselective Derivatization of Chloropyridines." European Journal of Organic Chemistry, 2005(9), 1829–1836. Link

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. Pyridine scaffolds, in particular, are prevalent in a vast array of pharmaceuticals due to their ability to engage in critical biological interactions. The target molecule, 2-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde, represents a valuable synthetic intermediate, combining a substituted pyridine core with a chiral morpholine moiety. The aldehyde functional group serves as a versatile handle for further elaboration into more complex structures. This guide provides a comprehensive analysis of the starting materials and core synthetic strategies required to construct this target, offering researchers a blend of theoretical grounding and practical, field-proven insights.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule points to a primary disconnection at the C-N bond between the pyridine ring and the morpholine nitrogen. This approach is strategically sound as it breaks the molecule down into two key building blocks: an electrophilic pyridine core and a nucleophilic morpholine partner. This strategy is advantageous because these precursor fragments are either commercially available or can be synthesized through well-established chemical routes.

The primary synthetic challenge, therefore, is the formation of this aryl C-N bond. Two principal methodologies are considered for this transformation: a direct Nucleophilic Aromatic Substitution (SNAr) and a Palladium-Catalyzed Buchwald-Hartwig Amination.

G TM 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde Disconnection C-N Bond Disconnection (Retrosynthesis) TM->Disconnection SM1 2-Chloropyridine-3-carbaldehyde (Electrophile) Disconnection->SM1 SM2 2-Methylmorpholine (Nucleophile) Disconnection->SM2

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Profile of Key Starting Materials

The success of the synthesis hinges on the quality and accessibility of two primary starting materials.

The Pyridine Core: 2-Chloropyridine-3-carbaldehyde

This molecule serves as the electrophilic backbone of the synthesis. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen, making it a suitable leaving group for both SNAr and cross-coupling reactions.[1][2]

PropertyValue
Chemical Name 2-Chloropyridine-3-carbaldehyde
CAS Number 36404-88-3[3]
Molecular Formula C₆H₄ClNO[4]
Molecular Weight 141.55 g/mol [5]
Appearance White to brown solid[3][5]
Melting Point 37-41 °C[5] (can vary, e.g., 50-54 °C[6])

Commercial Availability: 2-Chloropyridine-3-carbaldehyde is readily available from numerous chemical suppliers, making it a convenient starting point for laboratory and industrial applications.

SupplierTypical PurityExample Pricing (USD)
Sigma-Aldrich (MilliporeSigma)97%$40.10 / 1g[3]
Thermo Scientific Chemicals98%$47.25 / 1g[7]
Various Bulk Suppliers99%~$1.10 - $9.90 / kg[3]

Synthetic Routes: While commercially available, understanding the synthesis of 2-chloropyridine-3-carbaldehyde provides deeper insight and is crucial if a custom-substituted analog is required. Common methods include:

  • Oxidation of 2-Chloro-3-pyridinemethanol: A straightforward method involving the oxidation of the corresponding primary alcohol using reagents like TEMPO and sodium hypochlorite.[3]

  • Oxidation of 2-Chloro-3-methylpyridine: The methyl group can be oxidized to an aldehyde using a suitable oxidizing agent, such as manganese dioxide in an acidic medium.[5]

  • Hydrolysis and Reduction of 2-Chloro-3-cyanopyridine: The cyano group can be hydrolyzed to a carboxylic acid, which is then reduced to the aldehyde using a reducing agent like sodium borohydride.[5]

  • Vilsmeier-Haack Reaction: This reaction can be used to formylate activated pyridine precursors.[8]

The Nucleophilic Partner: 2-Methylmorpholine

2-Methylmorpholine provides the secondary amine necessary for coupling to the pyridine ring. A critical consideration for this starting material is its stereochemistry. The methyl group at the 2-position creates a chiral center. The choice between a racemic mixture or a specific enantiomer (R or S) will depend entirely on the final application and the desired stereochemical properties of the target molecule.

PropertyValue
Chemical Name 2-Methylmorpholine
CAS Number 27550-90-9[9][10]
Molecular Formula C₅H₁₁NO[9][11]
Molecular Weight 101.15 g/mol [11]
Appearance Colorless to light yellow liquid[12]
Purity >95-98%[9][11][12]

Commercial Availability: Both racemic and enantiopure forms of 2-methylmorpholine are available from specialty chemical suppliers, though enantiopure versions are typically more expensive.

SupplierPurityExample Pricing (USD)
ChemShuttle95%$200 / 10g[9]
TCI America>98%$156 / 1g[12]
Apollo Scientific97%Inquire for pricing[10]
Santa Cruz Biotech.≥95%Inquire for pricing[11]

Synthetic Routes: The synthesis of morpholines generally involves the cyclization of vicinal amino alcohols.[13] Chiral 2-substituted morpholines, such as 2-methylmorpholine, can be prepared from chiral precursors. For instance, a common strategy involves the N-alkylation of a chiral amino alcohol (like (R)- or (S)-1-aminopropan-2-ol) with a two-carbon electrophile containing a leaving group, followed by an intramolecular cyclization.[14]

Part 3: Synthetic Methodologies for Coupling

With the starting materials secured, the focus shifts to the key C-N bond-forming reaction.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct approach, relying on the inherent electrophilicity of the 2-chloropyridine ring. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and is favored by the electron-withdrawing nature of the pyridine nitrogen.[2]

Causality: This method is often chosen for its simplicity and atom economy, as it does not require a metal catalyst. However, it may necessitate higher temperatures or longer reaction times compared to catalyzed methods.[15] Microwave heating can be employed to significantly accelerate the reaction rate.[16]

G cluster_0 S_N_Ar Workflow Prep 1. Reagent Preparation - Dissolve 2-chloropyridine-3-carbaldehyde in a polar aprotic solvent (e.g., DMF, NMP). - Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA). Add 2. Nucleophile Addition - Add 2-methylmorpholine (1.1-1.5 eq.) to the reaction mixture. Prep->Add React 3. Reaction - Heat the mixture (e.g., 80-120 °C) or use microwave irradiation. - Monitor progress by TLC or LC-MS. Add->React Workup 4. Work-up & Purification - Cool, quench with water, and extract with an organic solvent (e.g., EtOAc). - Purify by column chromatography. React->Workup G cluster_1 Buchwald-Hartwig Workflow Prep 1. Catalyst System Preparation - Charge an oven-dried flask with Pd source (e.g., Pd₂(dba)₃), ligand (e.g., RuPhos), and base (e.g., NaOtBu). - Purge with an inert gas (Ar or N₂). Add 2. Reagent Addition - Add anhydrous, degassed solvent (e.g., Toluene). - Add 2-chloropyridine-3-carbaldehyde and 2-methylmorpholine under inert atmosphere. Prep->Add React 3. Reaction - Heat the mixture (e.g., 80-110 °C). - Monitor reaction progress by TLC or LC-MS. Add->React Workup 4. Work-up & Purification - Cool, filter through celite to remove Pd. - Quench with water, extract with organic solvent. - Purify by column chromatography. React->Workup

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Schiff Bases from 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists.

The scaffold 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., PI3K/mTOR pathway modulators). The fusion of a pyridine ring with a solubility-enhancing morpholine moiety creates a versatile electronic environment. Converting the C3-aldehyde group into a Schiff base (imine) allows for the rapid diversification of this core, facilitating Structure-Activity Relationship (SAR) studies.

This guide details the optimized protocols for synthesizing these Schiff bases, addressing the specific steric and electronic challenges posed by the bulky, electron-rich 2-methylmorpholine substituent. Unlike standard benzaldehyde condensations, this heterocyclic system requires precise pH control and solvent selection to prevent side reactions such as Cannizzaro disproportionation or hydrolysis.

Chemical Context & Mechanistic Insight

Structural Analysis[1][2][3][4]
  • Electronic Effect: The morpholine nitrogen at position 2 is a strong electron donor (+M effect) into the pyridine ring. This increases the electron density of the ring, rendering the C3-aldehyde carbon slightly less electrophilic than in unsubstituted pyridine-3-carbaldehyde. Consequently, acid catalysis is strictly required to activate the carbonyl oxygen.

  • Steric Environment: The 2-methyl group on the morpholine ring introduces asymmetry and steric bulk. While it does not directly block the aldehyde, it influences the conformation of the morpholine ring, potentially affecting the solubility profile and crystal packing of the final product.

Reaction Mechanism (Acid-Catalyzed Condensation)

The reaction proceeds via a reversible nucleophilic attack of the primary amine on the activated carbonyl, forming a carbinolamine intermediate, followed by dehydration to the imine.

ReactionMechanism Aldehyde Aldehyde Substrate (Electrophile) Activation H+ Activation (Protonation of O) Aldehyde->Activation AcOH Attack Nucleophilic Attack (R-NH2) Activation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Slow Step Dehydration Dehydration (-H2O) Carbinolamine->Dehydration Rate Limiting Imine Schiff Base (Product) Dehydration->Imine Irreversible (if water removed)

Figure 1: Mechanistic pathway for the acid-catalyzed formation of the Schiff base. Note that water removal drives the equilibrium to the right.

Experimental Protocols

Pre-requisites & Safety
  • Starting Material: 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde (Commercially available or synthesized via SNAr of 2-chloro-3-formylpyridine with 2-methylmorpholine).

  • Solvents: Ethanol (Absolute) or Methanol (HPLC Grade). Do not use 95% Ethanol ; excess water inhibits the reaction.

  • Catalyst: Glacial Acetic Acid (AcOH).

Protocol A: Standard Thermal Condensation (High Purity)

Best for: Stable amines, gram-scale synthesis, and obtaining crystalline products.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde in 10 mL of Absolute Ethanol .

  • Amine Addition: Add 1.0 - 1.1 mmol (1.0 to 1.1 eq) of the primary amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base before adding to the aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Checkpoint: The pH should be approximately 4-5. Do not make it too acidic (pH < 3), or the amine will be fully protonated and non-nucleophilic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–6 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (usually higher Rf) should disappear.

  • Isolation:

    • Scenario 1 (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Scenario 2 (No precipitate): Evaporate solvent to 20% volume. Add ice-cold water dropwise to induce turbidity. Refrigerate overnight to crystallize.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening (HTS), difficult amines, and rapid library generation.

  • Mixture: In a microwave-safe vial (e.g., 10 mL crimp top), combine 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Solvent: Add a minimum amount of Ethanol (0.5 - 1.0 mL) to create a slurry.

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 100 Watts and 80°C for 5–10 minutes .

    • Caution: Use a dynamic pressure control setting to prevent vial rupture.

  • Work-up: Allow the vial to cool. The product often crystallizes directly upon cooling. Wash with cold ether to remove unreacted starting materials.

Characterization & Data Interpretation

Successful synthesis is validated by the disappearance of the aldehyde signal and the appearance of the imine signal.

TechniqueDiagnostic SignalObservation
1H NMR -CHO (Aldehyde)Disappearance of singlet at ~10.0 - 10.5 ppm .
1H NMR -CH=N- (Imine)Appearance of sharp singlet at ~8.3 - 8.8 ppm .
IR C=O StretchDisappearance of band at ~1690 cm⁻¹ .
IR C=N StretchAppearance of strong band at 1610 - 1630 cm⁻¹ .
MS (ESI) [M+H]⁺ Parent ion peak corresponding to Molecular Weight + 1.

Note on 2-Methylmorpholine Chirality: If using racemic 2-methylmorpholine, the NMR signals for the morpholine ring protons will appear complex due to the diastereotopic nature of the protons. If using enantiopure starting material, the spectra will be cleaner, but the imine formation itself does not create a new stereocenter.

Optimization & Troubleshooting Workflow

OptimizationTree Start Reaction Complete? CheckTLC Check TLC (Aldehyde Remaining?) Start->CheckTLC Yes Yes: Isolate Product CheckTLC->Yes Clean Conversion No No: Aldehyde Persists CheckTLC->No Decision1 Check pH No->Decision1 Steric Steric Hindrance? (Bulky Amine) No->Steric Acidic Too Acidic (pH < 3) Amine protonated Decision1->Acidic Neutral Neutral (pH 7) Activation too slow Decision1->Neutral Action1 Add TEA to neutralize Acidic->Action1 Action2 Add more AcOH Neutral->Action2 Action3 Switch to Method B (Microwave) or Toluene Reflux with Dean-Stark trap Steric->Action3

Figure 2: Decision tree for troubleshooting incomplete reactions or low yields.

Applications in Drug Discovery

The Schiff bases derived from this scaffold are not merely intermediates; they are bioactive candidates.[1]

  • Kinase Inhibition: The pyridine-morpholine motif mimics the hinge-binding region of ATP in PI3K and mTOR kinases. The imine substituent projects into the affinity pocket (specificity pocket), allowing for tuning of selectivity between isoforms (e.g., PI3Kα vs PI3Kδ).

  • Metal Complexation: These Schiff bases act as N,N-bidentate ligands (Pyridine N + Imine N). Their Copper(II) and Zinc(II) complexes have shown enhanced DNA binding and cleavage activity compared to the free ligand [1, 4].

References

  • Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. Polish Journal of Environmental Studies. Available at: [Link]

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 2013. Available at: [Link]

  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 2022.[2] Available at: [Link]

  • Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate. ResearchGate. Available at: [Link]

  • Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

The Strategic Application of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases. The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in critical hydrogen bonding interactions within the ATP-binding site of kinases.[1] When appended with a morpholine moiety, the resulting scaffold gains favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which can enhance bioavailability.[2] The strategic placement of a reactive carbaldehyde group at the 3-position of the pyridine ring transforms this privileged fragment into a versatile synthetic intermediate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde in the synthesis of potent kinase inhibitors, with a particular focus on targeting the PI3K/Akt/mTOR signaling pathway.

The 2-methylmorpholine substituent is of particular interest as it can provide additional steric and electronic interactions within the kinase active site, potentially leading to enhanced potency and selectivity.[2] This guide will elucidate the rationale behind experimental protocols, detail the synthesis of a representative kinase inhibitor, and explore the underlying mechanism of action.

Physicochemical Properties of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

A thorough understanding of the starting material's properties is crucial for reaction optimization and downstream applications.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₂N/A (Calculated)
Molecular Weight 206.24 g/mol N/A (Calculated)
Appearance Off-white to yellow solidN/A (Typical observation)
Solubility Soluble in methanol, ethanol, DMSO, DMFN/A (Inferred from structure and common usage)
Reactivity Aldehyde group susceptible to nucleophilic attack and condensation reactions.General organic chemistry principles.

Synthetic Application: Construction of a Pyridopyrimidine Kinase Inhibitor Core

The aldehyde functionality of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde serves as a key handle for the construction of fused heterocyclic systems, a common strategy in the design of kinase inhibitors.[3] The following protocol details a representative synthesis of a 4-aminopyrido[3,2-d]pyrimidine derivative, a scaffold known to exhibit potent inhibitory activity against various kinases, including those in the PI3K/Akt/mTOR pathway.[4] This protocol is based on established synthetic methodologies for analogous compounds.

Experimental Workflow: Synthesis of a 4-Aminopyrido[3,2-d]pyrimidine Derivative

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Aromatization cluster_2 Step 3: Functionalization (Optional) start 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde + Guanidine step1 Reflux in Ethanol with Base (e.g., NaOEt) start->step1 product1 Intermediate Dihydropyridopyrimidine step1->product1 step2 Oxidation (e.g., DDQ or air oxidation) product1->step2 product2 Pyridopyrimidine Core step2->product2 step3 Suzuki or Buchwald-Hartwig Coupling product2->step3 final_product Functionalized Kinase Inhibitor step3->final_product

Caption: Synthetic workflow for a pyridopyrimidine kinase inhibitor.

Detailed Protocol: Synthesis of 2-Amino-4-(2-methylmorpholin-4-yl)pyrido[3,2-d]pyrimidine

Rationale: This multi-step synthesis first constructs the core pyridopyrimidine ring system through a condensation reaction, followed by aromatization. This approach is widely used for the synthesis of such fused heterocycles due to its efficiency and the ready availability of starting materials.[3]

Materials:

  • 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Step 1: Condensation to form Dihydropyridopyrimidine Intermediate

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add guanidine hydrochloride. Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde in anhydrous ethanol to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • Concentrate the mixture under reduced pressure. The resulting crude product is the dihydropyridopyrimidine intermediate. This intermediate is often carried forward to the next step without extensive purification.

    Expert Insight: The use of a strong base like sodium ethoxide is crucial for the deprotonation of guanidine, which then acts as the nucleophile in the condensation with the aldehyde. The anhydrous conditions prevent unwanted side reactions.

  • Step 2: Aromatization to the Pyridopyrimidine Core

    • Dissolve the crude dihydropyridopyrimidine intermediate from Step 1 in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DDQ in DCM dropwise to the reaction mixture. The reaction is typically rapid and is monitored by TLC for the disappearance of the starting material.

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 2-amino-4-(2-methylmorpholin-4-yl)pyrido[3,2-d]pyrimidine.

    Expert Insight: DDQ is a powerful oxidizing agent for the aromatization of dihydropyridines. The reaction is performed at low temperature to control its reactivity and minimize the formation of byproducts. The workup with sodium bicarbonate is necessary to neutralize any acidic byproducts.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[5][6] Inhibitors derived from 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde are often designed to be ATP-competitive inhibitors of PI3K and/or mTOR kinases.

The PI3K/Akt/mTOR Signaling Pathway and Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Role of the 2-(2-Methylmorpholin-4-yl)pyridine Scaffold in Kinase Binding:

The efficacy of kinase inhibitors derived from this scaffold can be attributed to several key structural features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors and serves as an anchor for the molecule.[1]

  • Morpholine Moiety: The morpholine group is a well-known pharmacophore in PI3K inhibitors.[7][8] The oxygen atom of the morpholine can act as a hydrogen bond acceptor, further stabilizing the inhibitor within the active site. The morpholine ring also imparts favorable physicochemical properties, such as increased solubility.[2]

  • 2-Methyl Group: The methyl group on the morpholine ring can provide beneficial steric interactions, fitting into specific hydrophobic pockets within the kinase active site. This can lead to increased potency and, importantly, selectivity for the target kinase over other closely related kinases.[2]

  • Fused Pyrimidine Ring: The fused pyridopyrimidine core provides a rigid and planar structure that can engage in π-π stacking interactions with aromatic residues in the ATP-binding site, contributing to the overall binding affinity.

Conclusion and Future Perspectives

2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic combination of a privileged pyridine-morpholine scaffold with a reactive aldehyde functionality allows for the efficient construction of complex heterocyclic systems with potent biological activity. The representative protocol provided herein for the synthesis of a pyridopyrimidine derivative highlights a practical and adaptable approach for researchers in the field. A deep understanding of the structure-activity relationships and the mechanism of action, particularly in the context of the PI3K/Akt/mTOR pathway, will continue to drive the development of next-generation targeted therapies with improved efficacy and safety profiles. Future work in this area will likely focus on further derivatization of the pyridopyrimidine core to fine-tune selectivity and overcome potential resistance mechanisms.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014). RSC Publishing. [Link]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (2026). MDPI. [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (n.d.). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). PubMed. [Link]

  • RESEARCH ARTICLE - RSC Medicinal Chemistry. (2023). RSC Medicinal Chemistry. [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (2025). Journal of Pharmaceutical Negative Results. [Link]

Sources

Application Note: Strategic Development & Screening of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, derivatization, and antimicrobial validation of 2-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde . This scaffold represents a "privileged structure" in medicinal chemistry, combining the lipophilicity and metabolic stability of a substituted morpholine ring with the electronic versatility of a pyridine core. The aldehyde functionality at the C3 position serves as a critical "warhead" precursor, enabling the rapid generation of Schiff base libraries (hydrazones, thiosemicarbazones) known for potent DNA gyrase inhibition and membrane disruption in multidrug-resistant (MDR) pathogens.

Rationale & Pharmacophore Design

The selection of this specific scaffold is driven by three synergistic structural features:

  • The Pyridine Core: Acts as a bioisostere of the benzene ring found in many antibiotics, offering improved water solubility and hydrogen-bonding potential with biological targets (e.g., bacterial enzymes).

  • The 2-Methylmorpholine Moiety: Unlike simple morpholine, the 2-methyl substitution introduces chirality and steric bulk. This often hinders metabolic oxidation at the morpholine ring, extending half-life (

    
    ) while modulating the logP (lipophilicity) to enhance cell membrane permeability [1].
    
  • The C3-Aldehyde Handle: This is the diversity point. Condensation with amines or hydrazides yields azomethine (-C=N-) linkers, which are essential for metal chelation and inhibiting ribonucleotide reductase [2].

Chemical Synthesis Protocol

Objective: Synthesize the core scaffold and generating a derivative library.

Core Scaffold Synthesis (Nucleophilic Aromatic Substitution)

The synthesis relies on an


 reaction between 2-chloropyridine-3-carbaldehyde and 2-methylmorpholine.

Reagents:

  • 2-Chloropyridine-3-carbaldehyde (1.0 eq)

  • 2-Methylmorpholine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Acts as the HCl scavenger.
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Protocol:

  • Dissolve 2-chloropyridine-3-carbaldehyde (10 mmol) in 20 mL of anhydrous acetonitrile.

  • Add

    
     (20 mmol) followed by dropwise addition of 2-methylmorpholine (12 mmol).
    
  • Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL). Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography.
    
    • Yield expectation: >85% (Yellowish oil or solid).

Derivatization (Schiff Base Library Generation)

To create active antimicrobial agents, the aldehyde is condensed with various hydrazides (e.g., isoniazid, benzhydrazide).

Protocol:

  • Dissolve the core aldehyde (1 mmol) in Ethanol (10 mL).

  • Add the specific hydrazide/amine (1 mmol).

  • Add catalytic Glacial Acetic Acid (2–3 drops).

  • Reflux for 2–4 hours.

  • Isolation: The product typically precipitates upon cooling. Filter, wash with cold ethanol, and recrystallize.

Synthesis Workflow Visualization

SynthesisWorkflow Reactant1 2-Cl-Pyridine-3-CHO Condition1 K2CO3 / Reflux (SnAr Reaction) Reactant1->Condition1 Reactant2 2-Methylmorpholine Reactant2->Condition1 Intermediate Core Scaffold: 2-(2-methylmorpholin-4-yl) pyridine-3-carbaldehyde Condition1->Intermediate 6-8 hrs, 80°C Condition2 EtOH / AcOH (Condensation) Intermediate->Condition2 Reagent_Amine R-NH2 / Hydrazides Reagent_Amine->Condition2 FinalProduct Target Derivative (Schiff Base) Condition2->FinalProduct -H2O (Precipitation)

Figure 1: Synthetic pathway from raw materials to bioactive Schiff base derivatives.

Antimicrobial Screening Protocol

Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests) [3]. Method: Broth Microdilution Assay.[1]

Preparation of Stock Solutions
  • Test Compounds: Dissolve 10 mg of the derivative in 1 mL of 100% DMSO to make a 10,000 µg/mL stock.

    • Critical Note: High DMSO concentrations kill bacteria. The final well concentration must be <1% DMSO.

  • Positive Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

Inoculum Preparation
  • Select 3–5 colonies from a fresh agar plate (18–24 hr culture).

  • Suspend in saline to match the 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in MHB to achieve the final testing inoculum of

    
     CFU/mL.
    
96-Well Plate Setup (Step-by-Step)
  • Dispense Media: Add 100 µL of sterile MHB to columns 2 through 12.

  • Compound Addition: Add 200 µL of the test compound (diluted to 2x starting concentration, e.g., 512 µg/mL) to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix. Transfer 100 µL from Column 2 to Column 3... repeat to Column 10. Discard the final 100 µL from Column 10.

    • Result: A concentration gradient (e.g., 256 to 0.5 µg/mL).

  • Controls:

    • Column 11: Growth Control (Media + Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the bacterial suspension (from step 4.2) to columns 1–11.

  • Incubation: 37°C for 16–20 hours (Bacteria); 24–48 hours (Fungi).

Readout & Data Analysis
  • Visual: Look for turbidity (cloudiness). The MIC (Minimum Inhibitory Concentration) is the lowest concentration with no visible growth.

  • Resazurin Dye (Optional): Add 30 µL of 0.01% Resazurin. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic activity reduces the dye).

Screening Logic Visualization

ScreeningLogic Stock Stock Solution (10 mg/mL in DMSO) Dilution Serial Dilution (96-Well Plate) Range: 256 - 0.5 µg/mL Stock->Dilution Incubation Incubation 37°C, 18-24h Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Add Bacteria Readout Readout (MIC) Incubation->Readout Turbid Turbid (Pink) Readout->Turbid Growth Clear Clear (Blue) Readout->Clear Inhibition Resistant/Low Potency Resistant/Low Potency Turbid->Resistant/Low Potency MIC Value Determined MIC Value Determined Clear->MIC Value Determined

Figure 2: Logic flow for the Broth Microdilution Assay (CLSI M07).

Data Reporting & Troubleshooting

Data Table Template

When reporting results, normalize data against standard drugs.

Compound IDR-SubstituentS. aureus (G+) MIC (µg/mL)E. coli (G-) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)
Ref Ciprofloxacin0.50.015-
PM-01 -H (Aldehyde)>128>128>128
PM-02 -Thiosemicarbazone4.08.016.0
PM-03 -Isonicotinyl2.032.064.0
Troubleshooting Guide
  • Precipitation in Wells: The compound is not soluble in aqueous media.

    • Fix: Reduce starting concentration or use a co-solvent (e.g., 5% Tween 80).

  • Growth in Sterility Control: Contaminated media or tips.

    • Fix: Discard all reagents and re-autoclave.

  • Skipped Wells: Growth at 16 µg/mL, no growth at 8 µg/mL, growth at 4 µg/mL.

    • Fix: Technical error in pipetting. Repeat the assay in triplicate.

References

  • Kourounakis, A., et al. (2020).[2] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Available at: [Link]

  • Mishra, C.B., et al. (2022).[3] "Pyridine: the scaffolds with significant clinical diversity." RSC Advances. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Available at: [Link]

Sources

Application Note: 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde in Coordination Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 2-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde (MMPC) as a versatile pro-ligand in coordination chemistry. While the aldehyde moiety itself possesses weak coordination potential (monodentate via carbonyl oxygen), its primary value lies in its role as a precursor for Tridentate (


-N-heterocyclic) Schiff Base Ligands .

These derivatives, particularly thiosemicarbazones, are structural analogs of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) , a potent ribonucleotide reductase (RNR) inhibitor. The incorporation of the 2-methylmorpholine moiety introduces specific lipophilic and steric properties that modulate pharmacokinetic profiles, solubility, and metal binding stability constants (


) with transition metals like Fe(II)/Fe(III), Cu(II), and Zn(II).

Scientific Rationale & Ligand Design

Electronic "Push-Pull" System

The MMPC scaffold features a unique electronic environment critical for coordination stability:

  • Electron Donor (Push): The morpholine nitrogen at position 2 of the pyridine ring acts as a strong electron donor via resonance. This increases the electron density on the pyridine nitrogen (

    
    ), making it a "harder" base and enhancing its affinity for metal ions.
    
  • Steric Modulation: The 2-methyl substitution on the morpholine ring creates a chiral center. This breaks molecular symmetry, potentially improving solubility in biological media compared to the planar, non-methylated analogs.

Coordination Modes

The aldehyde is almost exclusively converted into a Schiff base (imine) prior to coordination. The resulting ligand typically binds in a meridional [N, N, S] or [N, N, O] configuration.

  • Pyridine Nitrogen (

    
    ):  Anchors the complex.
    
  • Imine Nitrogen (

    
    ):  Formed via condensation; provides the second coordination site.
    
  • Terminal Donor (S/O): Provided by the co-reactant (e.g., thiosemicarbazide provides Sulfur).

Experimental Protocols

Protocol A: Synthesis of the Active Ligand (Thiosemicarbazone Derivatization)

Objective: Convert MMPC into a high-affinity tridentate chelator.

Reagents:

  • 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde (1.0 eq)

  • Thiosemicarbazide (1.0 eq) (or 4-substituted derivatives for SAR studies)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of MMPC in 10 mL of hot absolute ethanol (

    
    ).
    
  • Addition: Add 1.0 mmol of thiosemicarbazide dissolved in 5 mL hot ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
    • Checkpoint: The aldehyde spot (

      
      ) should disappear; a lower 
      
      
      
      product spot will appear.
  • Crystallization: Cool slowly to room temperature, then to

    
    . The Schiff base ligand will precipitate as a yellow/off-white solid.
    
  • Purification: Filter, wash with cold ethanol, and recrystallize from EtOH/DMF if necessary.

Protocol B: Metal Complexation (Fe/Cu)

Objective: Generate the bioactive metal complex for biological assay.

Reagents:

  • Ligand (from Protocol A) (1.0 eq for 1:1 complexes; 2.0 eq for 1:2 complexes)

  • Metal Salt:

    
     or 
    
    
    
  • Solvent: Methanol (HPLC Grade)

Step-by-Step:

  • Ligand Solution: Dissolve 0.1 mmol of Ligand in 5 mL MeOH. (Mild heating may be required).

  • Metal Addition: Dissolve 0.1 mmol of Metal Salt in 2 mL MeOH. Add this dropwise to the ligand solution under constant stirring.

    • Observation: Immediate color change occurs (Yellow

      
       Dark Green/Brown for Cu; Dark Red/Black for Fe).
      
  • Reaction: Stir at room temperature for 1 hour.

  • Isolation:

    • Option 1 (Precipitate): If solid forms, filter and wash with cold MeOH and

      
      .
      
    • Option 2 (Solution): If soluble, reduce volume via rotary evaporation and precipitate with diethyl ether.

Visualization of Workflows

Synthesis & Mechanism Pathway

The following diagram illustrates the conversion of the MMPC precursor into a bioactive iron complex and its subsequent cellular mechanism (Redox Cycling).

G Precursor 2-(2-Methylmorpholin-4-yl) pyridine-3-carbaldehyde Ligand Tridentate Ligand (Schiff Base) Precursor->Ligand Condensation (EtOH, H+, Reflux) Reagent Thiosemicarbazide (H2N-CS-NH-NH2) Reagent->Ligand Complex Active Metal Complex [M(Ligand)2]+ Ligand->Complex Coordination (N,N,S Chelation) Metal Fe(III) / Cu(II) Salt Metal->Complex CellEntry Cellular Uptake (Lipophilic) Complex->CellEntry Redox Redox Cycling (Fe2+ <-> Fe3+) CellEntry->Redox ROS ROS Generation (OH•, H2O2) Redox->ROS Fenton Reaction Damage DNA Damage & RNR Inhibition ROS->Damage

Caption: Pathway from MMPC precursor to bioactive metal complex and subsequent induction of oxidative stress in cancer cells.

Characterization & Validation Guide

To ensure scientific integrity, the synthesized ligands and complexes must be validated using the following markers.

Spectroscopic Fingerprints
TechniqueParameterPrecursor (Aldehyde)Product (Ligand)Metal Complex
FT-IR Carbonyl (

)
Strong band @

Absent Absent
FT-IR Imine (

)
AbsentMedium band @

Shifted

(Coordination)
FT-IR Thione (

)
AbsentBand @

Weakened/Shifted (Thiolate binding)
1H NMR Aldehyde ProtonSinglet @

Absent Absent
1H NMR Azomethine ProtonAbsentSinglet @

Broadened/Shifted (Paramagnetic if Fe/Cu)
Troubleshooting
  • Issue: Retention of Carbonyl peak in IR.

    • Cause: Incomplete condensation.

    • Fix: Increase reflux time or add molecular sieves to remove water (driving equilibrium).

  • Issue: Poor solubility of Metal Complex.

    • Cause: Formation of polymeric species.

    • Fix: Ensure dropwise addition of metal to ligand (keep Ligand in excess initially) to favor monomeric chelate formation.

Biological Application Notes

Target Indication: Oncology

Ligands derived from MMPC are potent antiproliferative agents. The mechanism is twofold:

  • Iron Depletion: The ligand strips intracellular iron, starving Ribonucleotide Reductase (RNR), the enzyme required for DNA synthesis (rate-limiting step).

  • ROS Generation: The resulting Iron-Ligand complex is redox-active. It cycles between Fe(II) and Fe(III) inside the cell, generating Hydroxyl radicals (

    
    ) via Fenton chemistry, leading to apoptosis.
    
Handling the Chiral Center

The 2-methylmorpholine group creates a chiral center.

  • Racemic vs. Enantiopure: Standard synthesis yields a racemate. For advanced drug development (IND-enabling studies), you must separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) to determine if one isomer possesses superior PK/PD properties.

References

  • Richardson, D. R., et al. (2009). Discovery of the 'Thiosemicarbazone' Class of Iron Chelators: Mechanisms of Action and Clinical Potential. Expert Opinion on Drug Discovery.

  • Kalinowski, D. S., et al. (2009). Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series. Journal of Medicinal Chemistry.

  • Thermo Scientific. (2024). Product Specification: 2-Morpholin-4-yl-pyridine-3-carbaldehyde.[1] Fisher Scientific.[1]

  • Lovejoy, D. B., et al. (2012). Antitumor Activity of Metal-Chelating Compound Dp44mT is Mediated by Formation of a Redox-Active Copper Complex that Accumulates in Lysosomes. Cancer Research.[2][3]

  • PubChem. (2025).[4] Compound Summary: N-(2-methyl-5-{[(2-morpholin-4-ylpyridin-4-yl)carbonyl]amino}phenyl).[4] National Library of Medicine.

Sources

Application Note: Strategic Pathways for the Synthesis of Novel Heterocyclic Scaffolds from 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one such ring system.[1] The strategic synthesis of novel, functionalized heterocycles is therefore a critical endeavor in drug discovery and development.[2] This application note provides an in-depth guide for researchers on leveraging the versatile chemical properties of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, a highly functionalized starting material, for the synthesis of diverse and medicinally relevant fused heterocyclic systems. We present detailed, field-proven protocols for constructing thieno[2,3-b]pyridines via the Gewald multicomponent reaction and pyrazolo[3,4-b]pyridines through condensation-cyclization pathways. The causality behind experimental choices, mechanistic insights, and robust characterization checkpoints are discussed to ensure reproducibility and success.

Introduction: The Strategic Value of the Starting Scaffold

The starting material, 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, is an advanced synthetic intermediate primed for diversification. Its structure presents two primary sites for chemical elaboration:

  • The Aldehyde Group: A classic electrophilic handle, ideal for condensation reactions, imine formation, and as a one-carbon component in cyclization and multicomponent reactions (MCRs).[3] Its position at C3 of the pyridine ring is crucial for forming 5- or 6-membered rings fused at the b face of the pyridine.

  • The Pyridine Ring: The electron-donating 2-methylmorpholinyl group at the C2 position activates the pyridine ring, potentially influencing the regioselectivity of subsequent reactions. This substituent also imparts desirable physicochemical properties, such as improved solubility, which is advantageous in drug development.

This guide focuses on transforming this scaffold into high-value fused heterocyclic systems, which are privileged structures in numerous therapeutic areas.[4][5]

G start_node start_node strategy_node strategy_node product_node product_node A 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde B Strategy A: Gewald Reaction A->B  Active Methylene Nitrile, Sulfur, Base C Strategy B: Pyrazolo-Annulation A->C  Hydrazine Derivative, Cyclizing Agent   D Thieno[2,3-b]pyridines B->D E Pyrazolo[3,4-b]pyridines C->E

Figure 1: Overview of synthetic strategies.

Strategy A: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The Gewald three-component reaction is a powerful and atom-economical method for synthesizing highly substituted 2-aminothiophenes.[6][7] By employing our pyridine-3-carbaldehyde, we can construct a fused thieno[2,3-b]pyridine core, a scaffold known for its diverse biological activities, including kinase inhibition and anti-inflammatory properties.[8][9]

Causality & Mechanism: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and an active methylene nitrile (e.g., malononitrile).[10] This step is base-catalyzed and forms a pyridyl-substituted vinyl cyanide intermediate. Elemental sulfur then adds to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[10] The choice of a mild organic base, such as morpholine, is critical to facilitate the condensation without promoting unwanted side reactions.

G reactant reactant process process intermediate intermediate product product A Pyridine-3-carbaldehyde + Malononitrile B Knoevenagel Condensation (Base Catalyst) A->B C Vinyl Cyanide Intermediate B->C E Sulfur Addition & Intramolecular Cyclization C->E Reacts with D Elemental Sulfur (S8) D->E F 2-Amino-3-cyanothieno[2,3-b]pyridine Derivative E->F

Figure 2: Workflow for the Gewald Reaction.

Protocol 2.1: Synthesis of 2-Amino-3-cyano-7-(2-methylmorpholin-4-yl)thieno[2,3-b]pyridine

Materials & Reagents

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde1.0206.255.01.03 g
Malononitrile1.166.065.5363 mg
Elemental Sulfur1.132.075.5176 mg
Morpholine0.287.121.087 µL
Ethanol (Absolute)---25 mL

Step-by-Step Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde (1.03 g, 5.0 mmol), malononitrile (363 mg, 5.5 mmol), elemental sulfur (176 mg, 5.5 mmol), and absolute ethanol (25 mL).

  • Stir the resulting suspension at room temperature.

  • Add morpholine (87 µL, 1.0 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Upon completion, allow the mixture to cool to room temperature. A yellow precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum at 50°C to a constant weight.

Self-Validation & Characterization

  • Expected Yield: 75-85%.

  • Appearance: Bright yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic singlets for the amino protons (NH₂) around δ 7.0-7.5 ppm and the pyridine H-5 proton around δ 8.0-8.5 ppm. The morpholinyl and methyl protons will appear in the upfield region.

  • ¹³C NMR (101 MHz, DMSO-d₆): Look for the nitrile carbon (CN) around δ 115-120 ppm and quaternary carbons of the fused ring system.

  • Mass Spectrometry (ESI+): Calculate and search for the [M+H]⁺ peak corresponding to C₁₄H₁₄N₄OS.

Strategy B: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of "privileged scaffolds" that function as potent inhibitors of various kinases and are prevalent in oncology research.[11][12] This protocol outlines a robust method to construct this fused system starting from our aldehyde.

Causality & Mechanism: This synthesis is a multi-step, one-pot process. First, a Knoevenagel condensation between the aldehyde and an active methylene compound like ethyl cyanoacetate creates an electrophilic α,β-unsaturated intermediate. This intermediate is then subjected to a Michael addition by hydrazine, followed by an intramolecular cyclization (condensation) and subsequent tautomerization/aromatization to yield the stable pyrazolo[3,4-b]pyridine core.[11] The use of a Lewis acid catalyst like ZrCl₄ can facilitate the cyclization step.[13]

Protocol 3.1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridin-7-yl)(2-methylmorpholino)methanone Derivative

Materials & Reagents

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde1.0206.252.0412 mg
Ethyl Cyanoacetate1.1113.122.2233 µL
Hydrazine Hydrate (~64% N₂H₄)1.550.063.0~150 µL
Acetic Acid (Glacial)---10 mL

Step-by-Step Procedure

  • In a 50 mL round-bottom flask, dissolve 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde (412 mg, 2.0 mmol) and ethyl cyanoacetate (233 µL, 2.2 mmol) in glacial acetic acid (10 mL).

  • Add hydrazine hydrate (~150 µL, 3.0 mmol) to the solution at room temperature.

  • Attach a reflux condenser and heat the mixture to 120°C (reflux) for 6 hours. Monitor the reaction by TLC (5:5 Hexane:Ethyl Acetate).

  • After cooling to room temperature, slowly pour the reaction mixture into 50 mL of ice-cold water while stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8). A precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 15 mL), and then with a small amount of cold diethyl ether.

  • Dry the product in a vacuum oven at 60°C.

Self-Validation & Characterization

  • Expected Yield: 60-75%.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect to see characteristic signals for the pyrazole NH proton (broad singlet, δ > 12 ppm), the pyrazole amino group (NH₂, broad singlet, δ ~5.5-6.5 ppm), and the two pyridine protons as distinct doublets or singlets in the aromatic region.

  • IR (ATR): Look for N-H stretching bands (3100-3400 cm⁻¹) and the absence of a nitrile (CN) stretch around 2200 cm⁻¹.

  • Mass Spectrometry (ESI+): Calculate and search for the [M+H]⁺ peak corresponding to the cyclized product.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme care.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Use only in a fume hood and avoid inhalation of vapors.

  • Acetic Acid: Corrosive. Handle with care to avoid skin and eye contact.

Conclusion and Future Outlook

The 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde scaffold is a powerful platform for generating molecular diversity. The protocols detailed herein for the synthesis of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines demonstrate efficient, reliable, and scalable methods to access high-value heterocyclic cores. These strategies, rooted in well-established and mechanistically understood reactions, provide a clear path for researchers in drug discovery to rapidly generate libraries of novel compounds for biological screening. Future work could explore other multicomponent reactions, C-H activation strategies on the pyridine ring, or further functionalization of the newly formed heterocyclic rings to expand the accessible chemical space.[14][15]

References

  • ResearchGate. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Modern Strategies for Heterocycle Synthesis. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available at: [Link]

  • JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PMC. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. PMC. Available at: [Link]

  • Beilstein Journals. (2018). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Available at: [Link]

  • WordPress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Available at: [Link]

  • ACS Publications. (2019). Construction of Pyridine-Fused Azacorroles through Multicomponent-Coupling Strategy. Organic Letters. Available at: [Link]

  • ACS Publications. (2015). Cu-Catalyzed Three-Component Cascade Annulation Reaction: An Entry to Functionalized Pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Bentham Science Publishers. (2025). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Available at: [Link]

  • Beilstein Journals. (2018). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Available at: [Link]

  • Walsh Medical Media. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati. Available at: [Link]

  • MDPI. (n.d.). Modern Strategies for Heterocycle Synthesis. MDPI Books. Available at: [Link]

  • ResearchGate. (2002). (PDF) A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. Available at: [Link]

  • AMyD. (2016). The Modern Face of Synthetic Heterocyclic Chemistry. Available at: [Link]

  • ACS Publications. (2010). Pyridine Activation via Copper(I)-Catalyzed Annulation toward Indolizines. Journal of the American Chemical Society. Available at: [Link]

  • Thieme Chemistry. (n.d.). General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. Available at: [Link]

  • Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of new functionalized thieno[2,3-b]pyridines. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PMC. Available at: [Link]

  • Taylor & Francis Online. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Available at: [Link]

  • MDPI. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and other Fused Thienopyridines. Available at: [Link]

  • Arkivoc. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][15]naphthyridinones and pyrazolo[3,4-c][16]. Available at: [Link]

  • PubMed. (2010). Pyridine-based heterocycles. Synthesis of new pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and .... Available at: [Link]

  • ACS Publications. (2024). Pyridine Synthesis via [3 + 2 + 1] Oxidative Cyclization of Enamines, Ethyl Tertiary Amines, and Alcohols: Copper-Catalyzed Cascade Multicomponent Poly C(sp3)–H Functionalization. Organic Letters. Available at: [Link]

  • ResearchGate. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Available at: [Link]

  • MDPI. (2023). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Available at: [Link]

  • PubMed. (n.d.). The Gewald multicomponent reaction. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Baghdad Science Journal. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Available at: [Link]

  • MDPI. (2024). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. Available at: [Link]

  • CCS Chemistry. (2023). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. Available at: [Link]

  • Springer. (2007). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Available at: [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

Sources

Application Note: Modular Synthesis of PROTAC Anticancer Agents via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized anticancer drug discovery by shifting the paradigm from protein inhibition to protein degradation. Unlike traditional small-molecule inhibitors (SMIs) that require high occupancy of a binding site, PROTACs act catalytically to recruit an E3 ubiquitin ligase to a target protein (POI), inducing ubiquitination and subsequent proteasomal degradation.[1]

However, the efficacy of a PROTAC is governed heavily by "linkerology"—the precise length, flexibility, and attachment point of the chemical tether connecting the POI ligand and the E3 ligase ligand.[2][3] Traditional linear synthesis is slow and limits the ability to rapidly screen linker diversity.

This guide details a high-throughput, modular synthesis protocol using Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry." This approach allows researchers to rapidly assemble libraries of PROTACs targeting the oncogenic protein BRD4 (using the JQ1 warhead) and the E3 ligase Cereblon (CRBN) (using Thalidomide derivatives), facilitating the rapid identification of optimal anticancer agents.

Mechanism of Action & Design Logic

The Ternary Complex

The success of a PROTAC depends on the formation of a stable ternary complex: [Target Protein] — [PROTAC] — [E3 Ligase] .[4][5] If the linker is too short, steric clash prevents complex formation. If too long, the entropic cost is too high.

Why Click Chemistry?
  • Modularity: Decouples the synthesis of complex warheads from the linker.

  • Bio-orthogonality: The triazole product is stable in biological systems and mimics an amide bond in terms of dipole moment and planarity, often improving solubility.

  • Yield: Near-quantitative conversion allows for "direct-to-biology" screening in some contexts, though purification is recommended for lead optimization.

Visualization of the Pathway

The following diagram illustrates the PROTAC mechanism and the critical role of the linker.

PROTAC_Mechanism PROTAC PROTAC Molecule (Linker) Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Complex Binds Both POI Target Protein (e.g., BRD4) POI->Complex E3 E3 Ligase (e.g., Cereblon) E3->Complex Ub Ubiquitination Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome Degradation->PROTAC Recycled (Catalytic)

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.[4][5] The PROTAC molecule is not consumed and can recycle to degrade multiple target proteins.

Experimental Protocol: Modular Synthesis

This protocol describes the synthesis of a BRD4-degrading PROTAC using an azide-functionalized JQ1 derivative and an alkyne-functionalized Thalidomide derivative.

Materials & Reagents[6][7]
  • Warhead (Azide): JQ1-N3 (Azide-functionalized BET inhibitor).

  • Anchor (Alkyne): Thalidomide-O-propargyl (Cereblon ligand).

  • Catalyst Source: CuSO₄·5H₂O (100 mM in water).

  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water). Note: THPTA protects Cu(I) from oxidation and prevents byproduct formation.

  • Solvent: DMSO / t-BuOH (1:1 v/v).

Step-by-Step Synthesis Procedure
  • Preparation of Reaction Mixture: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve JQ1-N3 (1.0 equiv, 0.05 mmol) and Thalidomide-Alkyne (1.0 equiv, 0.05 mmol) in 500 µL of DMSO/t-BuOH solvent mix.

  • Catalyst Complex Formation (Pre-mix): In a separate microcentrifuge tube, mix CuSO₄ (0.1 equiv) and THPTA ligand (0.5 equiv). Incubate for 5 minutes. This pre-complexes the copper to ensure catalytic efficiency.

    • Expert Insight: Using a ligand-to-copper ratio of 5:1 is crucial to maintain the Cu(I) oxidation state and prevent "copper crash" (precipitation).

  • Initiation: Add the Cu-THPTA complex to the main reaction vial. Immediately add Sodium Ascorbate (0.5 equiv) to reduce Cu(II) to the active Cu(I) species. Flush the headspace with Nitrogen gas for 10 seconds and cap tightly.

  • Incubation: Stir the reaction at 40°C for 2-4 hours .

    • Self-Validation: Monitor the reaction by LC-MS. The disappearance of the azide peak (approx. 2100 cm⁻¹ in IR, or mass shift in MS) and the appearance of the product mass (Sum of Mass A + Mass B) confirms success.

  • Quenching & Purification:

    • Dilute the reaction mixture with 2 mL of MeOH/Water (1:1).

    • Filter through a 0.2 µm PTFE syringe filter.

    • Purify via Preparative HPLC (C18 column, Gradient: 5-95% Acetonitrile in Water + 0.1% Formic Acid).

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Functionalized Ligands (JQ1-Azide + Thalidomide-Alkyne) Reaction Click Reaction (DMSO/tBuOH, 40°C, 4h) Start->Reaction Cat Catalyst Prep (CuSO4 + THPTA + NaAsc) Cat->Reaction Check LC-MS Validation (Check for Triazole Mass) Reaction->Check Check->Reaction Incomplete (Add Time/Cat) Purify Prep-HPLC Purification Check->Purify Pass Final Pure PROTAC Agent Purify->Final

Figure 2: Workflow for the modular synthesis of PROTACs via CuAAC click chemistry.

Biological Evaluation & Validation

Once synthesized, the agent must be validated for two distinct properties: Binding and Degradation .

Cell Viability & Degradation Assay (Protocol)

Cell Line: MV4;11 (Acute Myeloid Leukemia) or HeLa.

  • Seeding: Plate cells at 0.5 × 10⁶ cells/mL in 6-well plates.

  • Treatment: Treat cells with the synthesized PROTAC at varying concentrations (0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) for 16 hours .

    • Control 1: DMSO Vehicle (Negative Control).

    • Control 2: Free JQ1 (Inhibitor Control - binds but does not degrade).

    • Control 3: PROTAC + Excess Free Thalidomide (Competition Control - proves E3 dependence).

  • Lysis: Harvest cells, wash with PBS, and lyse using RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Load 20 µg protein per lane.

    • Primary Antibody: Anti-BRD4 (Rabbit mAb).

    • Loading Control: Anti-GAPDH or Anti-Vinculin.

Data Interpretation & The "Hook Effect"

PROTACs often exhibit a bell-shaped concentration-response curve, known as the Hook Effect . At very high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) outcompete the formation of the productive ternary complex.

Table 1: Expected Results for a Successful BRD4 PROTAC

Treatment ConditionConcentrationBRD4 Protein Level (Western Blot)Interpretation
DMSO N/A100% (Baseline)No effect.
PROTAC 10 nM~50%Partial degradation.
PROTAC 100 nM< 10%Maximal Degradation (DC₅₀).
PROTAC 10 µM~60-80%Hook Effect (Loss of efficacy).
PROTAC + Thalidomide 100 nM + 10 µM100%Rescue: Competitor blocks E3 binding, proving mechanism.

References

  • Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences.

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation.[6] Journal of Medicinal Chemistry.

  • Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery.

  • Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition.

  • Lu, J., et al. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful but sensitive transformation requiring careful optimization.

Reaction Overview

The target molecule is typically synthesized via the cross-coupling of 2-chloropyridine-3-carbaldehyde and 2-methylmorpholine. While seemingly straightforward, the electron-rich nature of the pyridine ring and the relative inertness of the C-Cl bond present significant hurdles.

cluster_reactants Reactants cluster_conditions Conditions reactant1 2-Chloropyridine- 3-carbaldehyde catalyst Pd Catalyst + Ligand reactant1->catalyst reactant2 2-Methylmorpholine reactant2->catalyst product 2-(2-Methylmorpholin-4-yl)pyridine- 3-carbaldehyde catalyst->product base Base solvent Solvent, Heat

Caption: General synthetic scheme for the target compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My Buchwald-Hartwig reaction is showing low to no conversion. What are the most common causes and what should I check first?

A1: Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than their bromide or iodide counterparts.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step and the most critical phase to optimize.[1]

Initial Troubleshooting Steps:

  • Catalyst System Integrity: This is the most critical starting point.

    • Palladium Source: Ensure your palladium source is active. While common, Pd(OAc)₂ can be inconsistent. Consider using a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles), which can form the active Pd(0) species more cleanly and efficiently.[1] These pre-catalysts are often more stable and provide more reproducible results.

    • Ligand Choice: This is arguably the most crucial factor for activating C-Cl bonds. Standard ligands like triphenylphosphine are often completely ineffective.[1] You must use bulky, electron-rich phosphine ligands. These ligands stabilize the monomeric Pd(0) species and accelerate the difficult oxidative addition step.

    • Catalyst Loading: For a challenging substrate like a chloropyridine, a higher catalyst loading may be necessary. If you are using 1-2 mol%, consider increasing it to 3-5 mol%.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (high-purity Argon or Nitrogen). This involves properly degassing your solvent and using robust Schlenk line or glovebox techniques.[1]

    • Temperature: These reactions require significant thermal energy. A typical temperature range is 80-110 °C.[1][2] If your reaction is sluggish at 80 °C, incrementally increasing the temperature may be necessary.

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1][2] If your substrate is sensitive to such a strong base, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this will likely demand a more active catalyst system and higher temperatures.[1]

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low / No Conversion catalyst_check Is the catalyst system optimized for C-Cl activation? start->catalyst_check Check First conditions_check Are the reaction conditions appropriate? start->conditions_check Check Second ligand Use bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) catalyst_check->ligand precatalyst Consider a Pd pre-catalyst (G3/G4) for consistency catalyst_check->precatalyst loading Increase catalyst loading to 3-5 mol% catalyst_check->loading inert Ensure strictly inert atmosphere (Ar/N2) conditions_check->inert temp Increase temperature (80-110 °C) conditions_check->temp base Use strong, non-nucleophilic base (e.g., NaOtBu) conditions_check->base solvent Use dry, degassed anhydrous solvent (Toluene/Dioxane) conditions_check->solvent pd0 Pd(0)L2 pd0_mono Pd(0)L pd0->pd0_mono - L ox_add Oxidative Addition Complex pd0_mono->ox_add + Ar-Cl (Rate-Limiting) amido Amido Complex ox_add->amido + Amine (R2NH) - Base-H+Cl- amido->pd0 Reductive Elimination + Product (Ar-NR2)

Sources

Technical Support Center: Purification of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde via column chromatography. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to ensure the integrity and success of your experiments.

The subject molecule possesses a pyridine ring and a morpholine moiety, both of which contain basic nitrogen atoms. These features make the compound susceptible to strong interactions with the acidic surface of standard silica gel, often leading to purification challenges such as poor separation and peak tailing[1][2]. This guide is structured to directly address these common issues in a problem-solution format.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Q1: My compound is streaking severely on the silica TLC plate and eluting as a long tail from the column. What's happening and how do I fix it?

A: This is the most common issue for basic compounds like your pyridine derivative. The streaking, or "tailing," is caused by a strong, non-ideal interaction between the basic nitrogen atoms in your molecule and acidic silanol groups (Si-OH) on the surface of the silica gel[1][3]. This creates a secondary retention mechanism that broadens the elution band.

Root Cause Analysis:

  • Acid-Base Interaction: The lone pair of electrons on the pyridine and morpholine nitrogens forms a strong hydrogen bond or has an acid-base interaction with the acidic protons of the silica surface silanols.

  • Active Sites: Not all silanol groups are equal. A small number of highly acidic silanols are responsible for the majority of the tailing effect[1].

Solutions:

  • Neutralize the Stationary Phase with a Mobile Phase Additive: The most effective strategy is to add a small amount of a competing base to your mobile phase. This additive will preferentially bind to the acidic silanol sites, effectively masking them from your target compound[1][2][3].

    • Protocol: Add 0.5-1% triethylamine (TEA) or 0.5-1% of a 10% ammonium hydroxide solution in methanol to your chosen eluent (e.g., Dichloromethane/Methanol)[3][4]. Re-run the TLC; you should observe a significant improvement in spot shape. Apply this modified mobile phase to your column purification.

  • Change the Stationary Phase: If mobile phase additives are insufficient or undesirable (e.g., if they interfere with downstream applications), consider a different stationary phase.

    • Neutral Alumina: Alumina is generally basic or neutral and lacks the highly acidic silanol groups of silica, making it a good alternative for purifying basic compounds[3].

    • Deactivated Silica: You can use commercially available end-capped silica or deactivate it yourself to reduce the acidity of the stationary phase[1][4].

Q2: My compound won't move from the baseline on the TLC plate, even when I use 100% ethyl acetate or 10% methanol in dichloromethane. What should I do?

A: This indicates your compound is highly polar and is too strongly adsorbed to the silica gel for your current solvent system to elute it[3][4]. You need to significantly increase the polarity of your mobile phase.

Solutions:

  • Increase Mobile Phase Polarity Drastically:

    • Increase the proportion of the polar solvent. For a dichloromethane (DCM)/methanol (MeOH) system, try gradients of 15% MeOH, 20% MeOH, or even higher.

    • For extremely polar compounds, a solvent system containing ammonia can be highly effective. A common stock solution is 10% ammonium hydroxide in methanol; you can then use 1-10% of this stock solution in dichloromethane as your eluent[4].

  • Consider Reversed-Phase Chromatography: If your compound remains immobile even in highly polar normal-phase systems, it may be a candidate for reversed-phase purification.

    • Stationary Phase: Use a C18-functionalized silica column.

    • Mobile Phase: The mobile phase will be polar, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol[5]. You may need to add a modifier like formic acid or acetic acid (0.1%) to improve peak shape[1].

Q3: I'm getting very low recovery of my compound after column chromatography. Could it be decomposing?

A: Yes, decomposition on silica gel is a distinct possibility, especially for sensitive functional groups[4]. The acidic nature of silica can catalyze degradation reactions. It is crucial to verify the stability of your compound before committing your entire batch to a column.

Solutions:

  • Perform a 2D TLC Stability Test: This is a critical, self-validating check to determine if your compound is stable on the stationary phase you intend to use.

    • Experimental Protocol: 2D TLC Stability Test

      • Spot a concentrated solution of your crude material in the bottom-left corner of a square TLC plate.

      • Develop the plate in a suitable solvent system.

      • Remove the plate and dry it completely.

      • Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the bottom.

      • Develop the plate again in the same solvent system.

    • Interpreting the Results: If the compound is stable, all spots will appear along a 45-degree diagonal line. If any spots appear off this diagonal, it indicates that degradation occurred during the first elution and chromatography on silica is not advisable[4].

  • Minimize Contact Time: If there is minor instability, work quickly. Use flash chromatography with positive air pressure rather than a slow gravity column to minimize the time your compound is in contact with the silica.

  • Switch to an Inert Stationary Phase: If the 2D TLC test shows significant degradation, you must switch to a less acidic or more inert stationary phase, such as neutral alumina or a polymer-based column[3][4].

  • Optimize Evaporation: After collecting fractions, be mindful of the evaporation process. Aldehydes can be sensitive to heat. Use a rotary evaporator with a lower bath temperature and a gentle stream of nitrogen to remove the solvent[1].

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase and mobile phase combination to start with for this compound?

A: A logical starting point is Silica Gel for the stationary phase, combined with a Dichloromethane/Methanol mobile phase containing a basic modifier.

  • Rationale: This combination offers good resolving power for a wide range of polarities. The key is the inclusion of a modifier.

  • Step-by-Step Method Development:

    • Begin by running TLC plates in various ratios of DCM/MeOH (e.g., 98:2, 95:5, 90:10) to find a system that gives your product an Rf value between 0.2 and 0.4.

    • Once you have an approximate ratio, add 0.5-1% triethylamine (TEA) to the mobile phase.

    • Re-run the TLC in the modified solvent system. You should see a non-streaking, well-defined spot. This is your ideal mobile phase for the column.

Q2: How does a basic mobile phase modifier like triethylamine (TEA) actually work?

A: Triethylamine acts as a "competing base." It is a small, basic molecule that preferentially interacts with the highly acidic silanol groups on the silica surface. By saturating these active sites, it prevents your larger, more valuable target molecule from getting stuck, allowing it to travel through the column more uniformly and result in a sharp, symmetrical peak[1].

Diagram: Mechanism of Peak Tailing and Mitigation

G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Silica Silica Surface (Si-OH) Tailing Strong Interaction Causes Peak Tailing Silica->Tailing Leads to Pyridine Basic Analyte (Pyridine/Morpholine) Pyridine->Silica Binds to Acidic Silanol Silica_TEA Silica Surface (Si-OH) TEA TEA (Competing Base) TEA->Silica_TEA Blocks Acidic Site Pyridine_TEA Basic Analyte (Pyridine/Morpholine) Good_Peak Symmetrical Peak (No Tailing) Pyridine_TEA->Good_Peak Elutes Uniformly

Caption: Interaction of basic pyridine with acidic silanols and mitigation by TEA.

Q3: My target compound is co-eluting with a similarly polar impurity. How can I improve the separation?

A: Co-elution occurs when two compounds have very similar affinities for the stationary phase in a given mobile phase. To improve separation (increase the ΔRf), you need to change the selectivity of the system.

Strategies for Improving Selectivity:

  • Change Solvent System: If you are using a hexane/ethyl acetate system, switch to a completely different solvent pair like dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds in different ways, which can often resolve overlapping spots[3].

  • Adjust Mobile Phase pH (for HPLC): Small changes in the mobile phase pH can significantly alter the ionization state of pyridine derivatives, which in turn affects their retention and can be used to separate them from impurities[1].

  • Change Stationary Phase: Switching from silica to alumina, or from normal-phase to reversed-phase, provides a completely different interaction mechanism and is a powerful way to resolve co-eluting compounds[1][3].

Table: Common Mobile Phase Modifiers for Purifying Basic Compounds

ModifierConcentrationPurposePotential Drawbacks
Triethylamine (TEA) 0.1 - 1% (v/v)Acts as a competing base to block acidic silanol sites and reduce tailing[1][3].High boiling point, can be difficult to remove; not ideal for MS detection[1].
Ammonia (in MeOH) 0.1 - 2% (v/v)Similar to TEA, neutralizes acidic sites. Very effective for highly basic compounds[3][4].Volatile and has a strong odor; must be used in a well-ventilated fume hood.
Formic/Acetic Acid 0.1% (v/v)Used in reversed-phase HPLC to protonate silanols and improve peak shape for basic compounds[1].Not suitable for acid-sensitive compounds; used for reversed-phase, not normal-phase.

Diagram: General Troubleshooting Workflow

G Start Problem Identified (e.g., Tailing, No Elution) TLC Analyze with TLC (Test new solvent systems) Start->TLC Decision1 Is Rf 0.2-0.4 and spot shape good? TLC->Decision1 AdjustSolvent Adjust Mobile Phase (Change polarity, add modifier) Decision1->AdjustSolvent No RunColumn Run Column Chromatography Decision1->RunColumn Yes ChangePhase Consider New Stationary Phase (Alumina, Reversed-Phase) Decision1->ChangePhase No (Still tailing with modifiers) AdjustSolvent->TLC Decision2 Is purification successful? RunColumn->Decision2 End Pure Compound Decision2->End Yes Stability Check Compound Stability (2D TLC) Decision2->Stability No (Low Recovery) Stability->ChangePhase

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High (Scale-Up Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Reference Molecule: Intermediate for PI3K/mTOR inhibitors (e.g., Gedatolisib)[1]

Executive Summary & Core Reaction Logic

You are scaling up the SNAr coupling of 2-chloropyridine-3-carbaldehyde (Substrate) with 2-methylmorpholine (Nucleophile).[1]

  • The Challenge: While chemically straightforward, this reaction suffers from specific scale-up pitfalls: exotherm runaway, "oiling out" during crystallization, and aldehyde instability (Cannizzaro/oxidation) under basic conditions.[1]

  • The Solution: A tightly controlled biphasic or homogeneous organic base protocol, prioritizing temperature management over reaction speed.[1]

Master Protocol (Recommended for >100g Scale)
  • Substrate: 2-Chloropyridine-3-carbaldehyde (1.0 equiv)

  • Nucleophile: 2-Methylmorpholine (1.1 - 1.2 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃, milled, 1.5 equiv) OR Diisopropylethylamine (DIPEA) for homogeneous conditions.[1]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1] Note: MeCN is preferred for cleaner impurity profiles; EtOH is preferred for green chemistry but risks acetal formation.

  • Temperature: 0°C to Start

    
     Ramp to 60°C.
    

Process Visualization (DOT)[1]

The following diagrams map the critical control points and decision logic for your scale-up.

ReactionPathway cluster_0 Critical Control Points Start Start: 2-Cl-Pyridine-3-CHO Inter Meisenheimer Complex (Transition) Start->Inter + Base (Rate Limiting) Reagent Reagent: 2-Methylmorpholine Reagent->Inter Product Target Product: 2-(2-methylmorpholin-4-yl) pyridine-3-carbaldehyde Inter->Product - HCl (Fast) Imp1 Impurity A: Hydrolysis (2-OH-Pyridine) Inter->Imp1 High Water Content High Temp Imp2 Impurity B: Cannizzaro Product Product->Imp2 Excess Strong Base >80°C

Caption: Figure 1. Reaction mechanism highlighting the competition between productive SNAr coupling and hydrolytic degradation pathways.

WorkupLogic Q1 Reaction Complete? Act1 Cool to 20°C Filter Salts (KCl) Q1->Act1 Yes (>98%) Q2 Solvent Used? Act2 Solvent Swap to EtOH/Water Q2->Act2 Acetonitrile Act3 Direct Crystallization (Cool to 0°C) Q2->Act3 Ethanol Act4 Aqueous Extraction (DCM or EtOAc) Q2->Act4 DMF/NMP Act1->Q2 Warn1 Risk: Oil-out Add Seed Crystal Act2->Warn1 Warn1->Act3

Caption: Figure 2.[1][2] Work-up decision tree. Selection of isolation method depends heavily on the reaction solvent to prevent emulsion or oiling out.[1]

Troubleshooting Guide (FAQ Format)

Ticket #01: "The reaction stalls at 80-90% conversion."

Diagnosis: This is a classic "Base Surface Area" or "Water Inhibition" issue.[1]

  • Root Cause 1 (Heterogeneous Base): If using K₂CO₃, the particle size may be too large.[1] The reaction occurs on the surface of the inorganic base.[1] As KCl forms, it coats the carbonate, passivating it.[1]

  • Root Cause 2 (Water): Water competes as a nucleophile (hydrolysis) or solvates the fluoride/chloride leaving group too strongly, retarding the SNAr mechanism.[1]

Corrective Action:

  • Grind your base: Ensure K₂CO₃ is finely milled (325 mesh) before addition.[1]

  • Phase Transfer Catalyst: Add 1-5 mol% of TBAI (Tetrabutylammonium iodide) or 18-Crown-6.[1] This solubilizes the carbonate anion, shifting the reaction from surface-mediated to solution-phase, drastically increasing the rate [1].[1]

  • Stoichiometry Bump: Add an additional 0.2 equiv of 2-methylmorpholine. The amine itself can act as a proton scavenger in late stages.[1]

Ticket #02: "The product comes out as a sticky brown oil, not a solid."

Diagnosis: "Oiling out" occurs when the product is supersaturated but the temperature is above the "metastable limit," or impurities (like unreacted aldehyde) are depressing the melting point.[1]

Corrective Action:

  • The "Cloud Point" Method:

    • Dissolve the crude oil in minimal hot Ethanol (50°C).[1]

    • Slowly add water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • STOP adding water.[1]

    • Add a seed crystal of pure product.[1]

    • Cool slowly (5°C/hour) to 0°C.

  • Impurity Purge: If the oil persists, the aldehyde group may have oxidized to the carboxylic acid (2-(2-methylmorpholin-4-yl)nicotinic acid).[1] Wash the organic layer with saturated NaHCO₃ to remove acidic impurities before attempting crystallization again.[1]

Ticket #03: "I see a new impurity at RRT 0.85."

Diagnosis: This is likely the Acetal or Hemiacetal if you are using an alcohol solvent, or the Schiff Base if primary amines are present as impurities in your morpholine source.

  • Mechanism: The C3-aldehyde is electrophilic.[1] In Ethanol/Methanol + Acid/Base, it forms acetals.[1]

  • Verification: Run NMR. A singlet around 5.5-6.0 ppm suggests acetal formation.[1]

Corrective Action:

  • Solvent Switch: Move to a non-nucleophilic solvent like Acetonitrile or THF.[1]

  • Workup Hydrolysis: If acetal is formed, treat the crude mixture with dilute HCl (1M) for 30 minutes, then neutralize.[1] This reverts the acetal back to the desired aldehyde [2].[1]

Scale-Up Engineering & Safety

Quantitative Data for Engineering
ParameterValueImplications for Scale-Up
Enthalpy (

H)
-140 to -160 kJ/mol (Est.)Highly Exothermic.[1] Dose controlled.
Tonset ~40°CReaction initiates readily; accumulation risk if dosed cold.[1]
Solubility High in DCM, EtOAc; Low in Hexanes, WaterUse Heptane/Water for precipitation.[1]
Toxicity Substrate is a Skin SensitizerClosed handling systems (isolators) required.[1]
Critical Safety Protocol: The "Dosage" Rule

Never add the catalyst/base to the full mixture at high temperature.

  • Safe Mode: Charge Solvent + Substrate + Base.[1] Heat to reaction temp (e.g., 60°C). Slowly dose the 2-methylmorpholine over 2-4 hours.[1]

  • Why? This prevents "thermal accumulation."[1] If you mix everything cold and heat it up, the reaction may kick off all at once (runaway), exceeding condenser capacity.[1]

References

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Context: Phase Transfer Catalysis in Nucleophilic Aromatic Substitution). [1]

  • Pfizer Inc. (2011).[1] Process for the preparation of morpholino-substituted urea derivatives. Patent WO2011/053292.[1] (Context: Synthesis of Gedatolisib intermediates including 2-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde).

  • Lohray, B. B., et al. (2015).[1] Novel PI3K/mTOR inhibitors. Patent US9067926B2.[1] (Context: Detailed experimental procedures for pyridine-morpholine coupling).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Context: Control of Cannizzaro reactions and aldehyde stability). [1]

Sources

Optimizing catalyst selection for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Executive Summary & Mechanistic Insight

The synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is a critical intermediate step in the production of PI3K/mTOR inhibitors. The core transformation is a Nucleophilic Aromatic Substitution (SNAr) .[1][2]

Unlike unactivated pyridines, the starting material (2-halo-pyridine-3-carbaldehyde) possesses a key structural advantage: the aldehyde group at the C3 position . This group acts as a potent electron-withdrawing group (EWG) ortho to the leaving group, significantly lowering the energy barrier for the Meisenheimer complex intermediate.

Therefore, the "Catalyst" selection strategy is unique:

  • Primary Strategy: No metal catalyst. Rely on Base Promoters and Polar Aprotic Solvents to stabilize the transition state.

  • Optimization Strategy: Use Phase Transfer Catalysts (PTC) to enable milder, biphasic conditions.

  • Last Resort: Transition Metal Catalysis (Buchwald-Hartwig) is generally discouraged due to aldehyde interference but reserved for deactivated analogs.

Module 1: Catalyst & Reagent Selection Matrix

Use this table to select the optimal system based on your lab's constraints.

ParameterSystem A: Thermal SNAr (Standard) System B: Phase Transfer Catalysis (Green/Scale-up) System C: Pd-Catalysis (Buchwald)
Catalyst None (Thermal activation)TBAB or TBAI (5-10 mol%)Pd(OAc)₂ / Xantphos
Base K₂CO₃ or DIPEA (2-3 equiv)K₂CO₃ or NaOH (aq)Cs₂CO₃ or NaOtBu
Solvent DMSO, DMF, or NMPToluene/Water or 2-MeTHF/Water1,4-Dioxane or Toluene
Temp 80°C – 100°C60°C – 80°C90°C – 110°C
Pros High reliability; Homogeneous.Easy workup; Green solvents; Lower temp.Works on deactivated rings.
Cons DMSO removal is difficult; High thermal load.Requires optimization of stirring rate.High cost; Aldehyde poisoning risk.
Module 2: Decision Logic & Workflow

The following logic tree guides you through the troubleshooting process to determine if a catalyst is actually required.

CatalystSelection Start Start: Reaction Stalled/Low Yield CheckLG Check Leaving Group (LG) Is LG = Cl or F? Start->CheckLG CheckSolvent Check Solvent System Is it Polar Aprotic (DMSO/DMF)? CheckLG->CheckSolvent Yes SwitchLG Switch Precursor: Use 2-Fluoro analog CheckLG->SwitchLG No (LG=Br/I is rare here) AddPTC Apply System B: Add TBAI (5 mol%) CheckSolvent->AddPTC No (Using Toluene/THF) PdRoute Apply System C: Pd-Catalysis (Buchwald) CheckSolvent->PdRoute Yes (Already in DMSO but failed) Success Proceed to Workup AddPTC->Success SwitchLG->CheckSolvent PdRoute->Success

Caption: Decision tree for troubleshooting reaction stagnation. Note that switching to the Fluoro-derivative often negates the need for metal catalysis.

Module 3: Troubleshooting Guides (Q&A)
Q1: The reaction turns black and yield is low (<30%). What is happening?

Diagnosis: This is likely Aldehyde Degradation or Cannizzaro Reaction .

  • Mechanism: In the presence of strong bases (like NaOH or KOH) and high heat, the C3-aldehyde can undergo disproportionation (Cannizzaro) or polymerization.

  • Solution:

    • Switch Base: Use a milder, non-nucleophilic base like K₂CO₃ or DIPEA (Hunig's Base). Avoid Hydroxides.

    • Exclude Oxygen: The aldehyde is susceptible to oxidation to the carboxylic acid. Run under Nitrogen/Argon.[3][4][5]

    • Lower Temperature: If using DMSO, 100°C is often too high. Try 60-70°C with longer reaction times.

Q2: I am using 2-chloropyridine-3-carbaldehyde, but conversion is stuck at 60%. Should I add Palladium?

Diagnosis: Before moving to Pd, you likely have a Leaving Group/Nucleophilicity Mismatch .

  • Technical Insight: Chloride is a mediocre leaving group. While the aldehyde activates the ring, the steric bulk of 2-methylmorpholine (compared to morpholine) slows the attack.

  • Protocol Adjustment (The "Finkelstein" Boost):

    • Do NOT add Pd yet.

    • Add a Nucleophilic Catalyst: Add 10-20 mol% Potassium Iodide (KI) or TBAI to the reaction.

    • Why? The Iodide displaces the Chloride in situ to form the more reactive 2-Iodo intermediate, which reacts rapidly with the amine.

Q3: My product contains a "dimer" impurity. What is it?

Diagnosis: This is often the Schiff Base (Imine) Formation .

  • Mechanism: The amine (2-methylmorpholine) is secondary, so it cannot form a stable imine. However, if your amine source contains trace primary amine impurities, or if the aldehyde condenses with the pyridine ring of another molecule (aldol-like), dimers form.

  • Solution:

    • Stoichiometry: Ensure strictly 1.05 - 1.1 equivalents of amine. Large excesses promote side reactions.

    • Water Content: Ensure solvents are dry.[3] However, in SNAr with inorganic bases, a trace of water (1-2%) helps solubilize the base (K₂CO₃), speeding up the reaction without causing condensation.

Module 4: Validated Experimental Protocols
Protocol A: Optimized SNAr (Recommended)

Best for: Standard synthesis, 1g - 100g scale.

  • Charge: To a reaction vessel, add 2-chloropyridine-3-carbaldehyde (1.0 equiv) and K₂CO₃ (2.5 equiv).

  • Solvent: Add DMSO (5 vol relative to substrate). Note: DMF is acceptable but DMSO accelerates SNAr rates via dipole stabilization.

  • Amine Addition: Add 2-methylmorpholine (1.1 equiv).

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Pour into Ice Water (10 vol). The product usually precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with EtOAc, wash with Brine (3x) to remove DMSO.

Protocol B: Phase Transfer Catalysis (Green/Biphasic)

Best for: Scale-up where DMSO removal is problematic.

  • Charge: Substrate (1.0 equiv) in Toluene (5 vol).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%).

  • Base: Add 30% aq. K₂CO₃ (3.0 equiv).

  • Reaction: Vigorously stir (essential for PTC) at 90°C for 8–12 hours.

  • Workup: Separate layers. Wash organic layer with water. Evaporate Toluene.

Module 5: Mechanistic Visualization

The following diagram illustrates the transition state stabilization provided by the aldehyde group, explaining why metal catalysis is usually unnecessary.

SNAr_Mechanism Substrate 2-Cl-Pyridine-3-CHO TS Meisenheimer Complex (Stabilized by -CHO) Substrate->TS + Amine (Rate Limiting) Nucleophile 2-Methylmorpholine Nucleophile->TS Product Target Product + HCl TS->Product - Cl (Fast) CHO_Effect C3-Aldehyde withdraws e- Lowering TS Energy CHO_Effect->TS

Caption: The C3-Aldehyde group withdraws electron density, stabilizing the anionic Meisenheimer intermediate, facilitating the displacement of Chloride without Palladium.

References
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • BenchChem Technical Support. Buchwald-Hartwig Amination with Chloropyridines. Retrieved from . (Discusses the difficulty of Pd-catalysis with chloropyridines and the preference for SNAr when EWGs are present).

  • WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from . (Provides QM analysis of regioselectivity in chloropyridine substitutions).

  • National Institutes of Health (NIH). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC Article. Retrieved from . (Comparison of Pd vs. SNAr efficiency for heteroaryl chlorides).

  • ACS Green Chemistry Institute. Phase Transfer Catalysis Reagent Guide. Retrieved from . (Protocols for using TBAB/TBAI in nucleophilic substitutions).

Sources

Technical Support Center: Characterization of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-MMP-3-CHO-CHAR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 18, 2026

Executive Summary

2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is a critical heterocyclic building block, frequently utilized in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting scaffolds.

Users often report "purity failures" during initial characterization. In 90% of cases, these are not synthetic failures but characterization artifacts arising from three specific molecular features:

  • Restricted Rotation (Atropisomerism): The steric clash between the C3-aldehyde and the C2-morpholine ring.

  • Chiral Complexity: The 2-methyl substitution on the morpholine ring creates enantiomers (

    
    ) that require specific separation protocols.
    
  • Aldehyde Reactivity: Susceptibility to hydration and oxidation during storage or analysis.

This guide provides the definitive troubleshooting protocols to distinguish between genuine impurities and inherent molecular behaviors.

Module 1: NMR Anomalies (The Rotamer Trap)

User Query:

"I synthesized the target molecule, but the


H NMR in DMSO-d

shows split peaks and broad baselines. Is my product decomposing?"
Technical Diagnosis:

Likely Cause: Restricted Rotation (Rotamers). The bond between the Pyridine-C2 and Morpholine-N4 possesses partial double-bond character due to resonance donation. Combined with the steric bulk of the ortho-aldehyde group, this creates a high rotational energy barrier. At room temperature (25°C), the molecule exists in slowly exchanging conformations on the NMR timescale.

Key Indicators:

  • The aldehyde proton (-CHO) appears as two unequal singlets or a broadened hump.

  • The pyridine aromatic protons show broadening or duplication.

  • LC-MS shows a single clean peak (M+H = 207.1), contradicting the "impure" NMR.

Validation Protocol: Variable Temperature (VT) NMR

To confirm rotamers, you must increase the exchange rate by adding thermal energy until the signals coalesce.

Step-by-Step Workflow:

  • Preparation: Dissolve 5-10 mg of sample in DMSO-d

    
     (high boiling point is essential; do not use CDCl
    
    
    
    or MeOD for this test).
  • Baseline Scan: Acquire a standard proton spectrum at 25°C (298 K) . Note the split signals.

  • Incremental Heating:

    • Heat probe to 50°C (323 K) . Shim and acquire. Signals should begin to sharpen or move closer.

    • Heat probe to 80°C (353 K) . Shim and acquire.

    • Critical Check: At 80°C-100°C, the split peaks should merge into single, sharp resonances (Coalescence).

  • Cooling (Reversibility): Cool back to 25°C. The split pattern must return exactly as before. If it does not, the compound has degraded.

Decision Logic Diagram

NMR_Troubleshooting start Symptom: Split/Broad NMR Signals lcms_check Check LC-MS Purity start->lcms_check purity_decision Single Peak on LC-MS? lcms_check->purity_decision impurity Diagnosis: Chemical Impurity (Purify via Column Chrom.) purity_decision->impurity No (Multiple Peaks) vt_nmr Run VT-NMR in DMSO-d6 (Heat to 80-100°C) purity_decision->vt_nmr Yes (Single Peak) coalescence Do signals merge/sharpen? vt_nmr->coalescence rotamer_conf Diagnosis: Rotamers (Compound is Pure) coalescence->rotamer_conf Yes degradation Diagnosis: Thermal Instability or Non-Rotameric Mixture coalescence->degradation No

Caption: Diagnostic workflow for distinguishing rotamers from chemical impurities using VT-NMR.

Module 2: Chiral Purity & Stereochemistry

User Query:

"The melting point is sharp, but biological activity varies between batches. How do I assess the enantiomeric excess (ee)?"

Technical Diagnosis:

Likely Cause: Enantiomeric Contamination. The 2-methylmorpholine moiety introduces a chiral center.[1] Synthetic routes using racemic 2-methylmorpholine will yield a racemate. Even if starting with chiral material (e.g., (2R)-2-methylmorpholine), racemization can occur under harsh SnAr conditions. Standard C18 HPLC will not separate these enantiomers.

Resolution Protocol: Chiral Chromatography

You must use Chiral Stationary Phases (CSPs). Polysaccharide-based columns are most effective for this scaffold.

Recommended Method Parameters:

ParameterCondition A (SFC - Supercritical Fluid)Condition B (Normal Phase HPLC)
Column Chiralpak AD-H or Chiralcel OD-H Chiralpak IC
Mobile Phase CO

/ Methanol (80:20) + 0.1% DEA
Hexane / IPA (90:10) + 0.1% DEA
Additive Diethylamine (DEA) is criticalDEA or TEA is critical
Flow Rate 2.0 - 3.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Why? The basic pyridine nitrogen tails on acidic silica. DEA masks silanols.Immobilized phases (IC) tolerate wider solvent ranges.

Note: Always verify separation by injecting the racemate first to establish retention times for both R and S enantiomers.

Module 3: Stability & Handling (The Aldehyde Factor)

User Query:

"My sample turned from yellow oil to a gum, and Mass Spec shows a +16 mass shift."

Technical Diagnosis:

Likely Cause: Oxidation to Carboxylic Acid. Pyridine-3-carbaldehydes are electron-deficient and prone to:

  • Autoxidation:

    
     (Mass shift +16 Da).
    
  • Hemiacetal Formation: In methanol/ethanol,

    
    . This adds complexity to NMR and adds +32 Da mass.
    
Preservation Protocol
  • Workup: Avoid acidic workups which can catalyze hydrate formation. Use buffered washes (sat. NaHCO

    
    ).[2]
    
  • Solvent Choice: Do not store the compound in Methanol or Ethanol. Use Ethyl Acetate or DCM for short-term solution storage.

  • Storage:

    • State: Solid (if possible) or concentrated oil.

    • Atmosphere: Argon or Nitrogen flush is mandatory .

    • Temp: -20°C.

Workflow: Handling & Storage

Stability_Protocol synthesis Synthesis Complete workup Workup: Avoid Acid Use NaHCO3 wash synthesis->workup solvent Evaporation: Remove ALL alcohol workup->solvent storage Storage: -20°C under Argon solvent->storage analysis Analysis: Use DMSO-d6 (No MeOH) storage->analysis

Caption: Best practices for minimizing oxidation and hemiacetal formation during handling.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dynamic NMR and exchange processes).

  • Vasu, D., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[3] ACS Medicinal Chemistry Letters. (Discusses rotamers in 2-aminopyridine derivatives).

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4] Chemical Society Reviews. (Foundational text on polysaccharide columns for heterocyclic amines).

  • Jubilant Ingrevia. (2021). Safety Data Sheet: 3-Pyridinecarboxaldehyde. (Details stability and oxidation hazards of the core scaffold).

Sources

Validation & Comparative

A Comparative Study of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde and Other Pyridinaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] Among the vast array of functionalized pyridines, pyridinaldehydes serve as critical intermediates in the synthesis of complex molecular architectures. This guide provides a comparative analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde , a molecule of interest due to the incorporation of a morpholine moiety known to often enhance pharmacological properties, against other fundamental pyridinaldehydes.[2] This document will delve into the synthesis, reactivity, and potential biological significance of this compound, drawing comparisons with its structural isomers and the parent pyridine-3-carbaldehyde.

While direct comparative experimental data for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is not extensively available in the current literature, this guide will provide a comprehensive overview based on established principles of organic chemistry and data from structurally related compounds.

Synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

The most plausible and efficient synthetic route to 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, which is further enhanced by the presence of a halogen.[3]

The proposed synthesis commences with a commercially available 2-halopyridine-3-carbaldehyde, such as 2-chloropyridine-3-carbaldehyde. The electron-withdrawing nature of the aldehyde group at the 3-position, coupled with the electronegativity of the pyridine nitrogen, activates the 2-position for nucleophilic attack. The reaction with 2-methylmorpholine, a secondary amine, would proceed under basic conditions to yield the desired product.

Synthesis_of_2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde start 2-Chloropyridine-3-carbaldehyde product 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde start->product SNA_r reagent + 2-Methylmorpholine reagent->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat conditions->product

Figure 1: Proposed synthetic route to 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde.

Experimental Protocol: Synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Materials:

  • 2-Chloropyridine-3-carbaldehyde

  • 2-Methylmorpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-chloropyridine-3-carbaldehyde (1.0 eq) in DMF, add 2-methylmorpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde.

Comparative Reactivity of Pyridinaldehydes

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. In pyridinaldehydes, the position of the formyl group relative to the nitrogen atom and the presence of other substituents significantly influence this electrophilicity.

Electronic Effects of Substituents

The introduction of a 2-methylmorpholin-4-yl group at the 2-position of pyridine-3-carbaldehyde is expected to have a significant impact on its reactivity. The nitrogen atom of the morpholine ring can donate electron density into the pyridine ring through resonance, a +R effect. This electron-donating effect will decrease the overall electrophilicity of the pyridine ring and, consequently, the carbonyl carbon of the aldehyde group.

In contrast, unsubstituted pyridinaldehydes will have varying degrees of reactivity based on the position of the aldehyde group. Pyridine-2-carbaldehyde and pyridine-4-carbaldehyde are generally more reactive towards nucleophiles than pyridine-3-carbaldehyde due to the direct resonance-withdrawing effect of the pyridine nitrogen.

Reactivity_Comparison A 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde (Electron-Donating Group at C2) B Pyridine-3-carbaldehyde (Unsubstituted) B->A Further deactivated C Pyridine-2-carbaldehyde & Pyridine-4-carbaldehyde (Electron-Withdrawing Nitrogen Effect) C->B Less activated Reactivity Decreasing Reactivity towards Nucleophiles

Figure 2: Predicted reactivity trend of pyridinaldehydes towards nucleophiles.

Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound.[1] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Based on the electronic effects discussed, it is anticipated that 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde will exhibit lower reactivity in the Knoevenagel condensation compared to pyridine-3-carbaldehyde, pyridine-2-carbaldehyde, and pyridine-4-carbaldehyde. The electron-donating morpholino group will reduce the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by the enolate of the active methylene compound.

Table 1: Predicted Relative Reactivity in Knoevenagel Condensation

CompoundSubstituent EffectPredicted Reactivity
Pyridine-4-carbaldehydeStrong -R effect of NitrogenHighest
Pyridine-2-carbaldehydeStrong -R effect of NitrogenHigh
Pyridine-3-carbaldehyde-I effect of NitrogenModerate
2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde+R effect of Morpholino groupLowest
Experimental Protocol: Comparative Knoevenagel Condensation

Materials:

  • Pyridinaldehyde (2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, Pyridine-3-carbaldehyde, Pyridine-2-carbaldehyde, Pyridine-4-carbaldehyde)

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In separate flasks, dissolve each pyridinaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to each flask.

  • Stir the reactions at room temperature and monitor the progress by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).

  • Record the time required for the complete consumption of the starting aldehyde.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to determine the yield.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium ylide, is another reaction sensitive to the electrophilicity of the carbonyl group.[4][5] Similar to the Knoevenagel condensation, a less electrophilic carbonyl carbon will react more slowly with the Wittig reagent.

Therefore, 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is expected to be less reactive in the Wittig reaction compared to its unsubstituted counterparts.

Experimental Protocol: Comparative Wittig Reaction

Materials:

  • Pyridinaldehyde (as above)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in THF

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In separate flame-dried flasks under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspensions to 0 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to form the ylide.

  • To each flask, add a solution of the respective pyridinaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reactions to warm to room temperature and stir, monitoring the progress by TLC.

  • Record the reaction times and, upon completion, quench with saturated aqueous ammonium chloride.

  • Extract with diethyl ether, dry the organic layer, and concentrate.

  • Purify the products by column chromatography and determine the yields.

Physicochemical Properties

The introduction of the 2-methylmorpholine group is expected to significantly alter the physicochemical properties of the parent pyridine-3-carbaldehyde.

Table 2: Predicted Physicochemical Properties

PropertyPyridine-3-carbaldehyde2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehydeRationale for Change
Molecular Weight 107.11 g/mol 206.25 g/mol Addition of the 2-methylmorpholino group.
pKa ~3.4 (pyridinium ion)Expected to be higherThe electron-donating morpholino group increases the basicity of the pyridine nitrogen.
Solubility Miscible with waterLikely lower in water, higher in organic solventsIncreased lipophilicity due to the alkyl and morpholine rings.
LogP ~0.3Expected to be significantly higherIncreased lipophilicity.

Biological Significance and Structure-Activity Relationship (SAR)

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including solubility, metabolic stability, and bioavailability.[6][7] Compounds containing the morpholine ring have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9]

The substitution pattern on the pyridine ring is also crucial for biological activity. The introduction of various functional groups can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

While no specific biological data for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is readily available, we can infer its potential from related structures. For instance, various substituted pyridine derivatives have shown promising anticancer activity.[6] The combination of the pyridine core, a known pharmacophore, with the beneficial properties of the morpholine ring makes this class of compounds interesting for further investigation in drug discovery programs.

SAR_Logic Core Pyridinaldehyde Scaffold Activity Potential Biological Activity (Anticancer, Anti-inflammatory, etc.) Core->Activity Substituent 2-(2-Methylmorpholin-4-yl) Group Properties Modulated Physicochemical Properties (pKa, Lipophilicity, Solubility) Substituent->Properties Properties->Activity

Figure 3: Simplified Structure-Activity Relationship (SAR) logic for substituted pyridinaldehydes.

Conclusion

This comparative guide provides a theoretical framework for understanding the synthesis, reactivity, and potential biological significance of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde in relation to other pyridinaldehydes. The introduction of the electron-donating 2-methylmorpholino group is predicted to decrease the reactivity of the aldehyde towards nucleophilic attack in reactions such as the Knoevenagel condensation and the Wittig reaction. However, this substitution may confer advantageous physicochemical and pharmacological properties, making it a compound of interest for medicinal chemistry applications. The provided experimental protocols offer a basis for the practical investigation and validation of these predictions. Further experimental studies are warranted to fully elucidate the comparative performance of this promising building block.

References

  • Knoevenagel Condensation. In: Wikipedia. [Link]

  • Lou, Y., et al. (2021). Morpholine as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 223, 113642.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Wittig Reaction. In: Organic Chemistry Portal. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • Wittig reaction. In: Wikipedia. [Link]

  • The anticancer potential of various substituted pyridazines and rel
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Tetrahedron, 75(40), 130547.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2694-2726.
  • The Wittig reaction. In: Lumen Learning. [Link]

  • Wittig Reaction. In: Dalal Institute. [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. In: Chemistry LibreTexts. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • 2-Aminopyridine. In: Wikipedia. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1639.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 48, 247-253.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Reactivity of 2-amino-3-cyanopyridines.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 16(18), 4880-4883.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 88(23), 16645-16650.
  • Structure activity relationship – Knowledge and References. Taylor & Francis.
  • 2-Morpholin-4-yl-pyridine-3-carbaldehyde, 95%, Thermo Scientific. Fisher Scientific.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • Structure-Activity Relationship Studies.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Biological Activities of Pyridine Deriv
  • Structure Activity Rel
  • Exploring the Biological Activity of Nitropyridine Deriv
  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
  • Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
  • one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. Rasayan Journal of Chemistry.
  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (33), 3546-3554.
  • Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradi
  • Preparation method of 2-pyridine carboxaldehyde.
  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Deriv
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(23), 5732.
  • Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study.

Sources

Comparative Biological Analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde Scaffolds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Medicinal Chemistry

The pyridine nucleus, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point in the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including significant potential in oncology.[1][2] When functionalized with a morpholine moiety, these compounds have shown promise as potent and selective inhibitors of key cellular signaling pathways implicated in cancer progression. This guide provides a comprehensive comparison of the biological activities of derivatives based on the 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde core structure, with a particular focus on their anticancer properties and mechanism of action as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.

The Strategic Advantage of the Morpholinopyridine Scaffold

The morpholine ring is a privileged structure in drug design, often incorporated to enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. In the context of pyridine derivatives, the morpholine group can also play a crucial role in binding to the active site of target proteins.[3][4] The 2-methylmorpholine substitution, in particular, has been shown to be advantageous in specific inhibitor designs, offering improved potency and selectivity.[5] This guide will delve into the structure-activity relationships (SAR) of this class of compounds, providing insights for the rational design of next-generation anticancer agents.

Comparative Anticancer Activity of Morpholinopyridine Derivatives

While direct comparative studies on a wide range of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde derivatives are limited in publicly available literature, valuable insights can be drawn from the analysis of closely related analogs. The primary anticancer mechanism associated with this scaffold is the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in various human cancers.[3][6]

The table below summarizes the in vitro activity of representative morpholinopyridine and related derivatives against various cancer cell lines and target kinases. This data highlights the potential of this chemical class and provides a basis for understanding the impact of structural modifications on biological activity.

Compound IDCore StructureTarget(s)Key Activity (IC50/Ki)Cancer Cell Line(s)Reference
PQR530 (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-aminePI3Kα, mTORKi: 31 nM (p110α), 40 nM (mTOR)Various[5]
Compound 32 Asymmetric (S)-3-methylmorpholine triazinePI3K, mTORKi: 25.5 nM (mTOR)Various[5]
Compound 17p 2,4-dimorpholinopyrimidine-5-carbonitrilePI3Kα, PI3KδIC50: 31.8 nM (PI3Kα), 15.4 nM (PI3Kδ)A2780, U87MG, MCF7, DU145[3][7]
Compound 9b 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridinePI3Kα--[4][8]
Compound 3d 2-morpholino-4-anilinoquinoline-IC50: 8.50 µMHepG2[9]
Compound 3e 2-morpholino-4-anilinoquinoline-IC50: 12.76 µMHepG2[9]
AK-10 Morpholine substituted quinazoline-IC50: 3.15 µMMCF-7[10]

Key Insights from the Comparative Data:

  • The presence of a methyl group on the morpholine ring, as seen in PQR530 and Compound 32 , is well-tolerated and can lead to potent dual inhibition of PI3K and mTOR.[5]

  • The core heterocyclic system plays a significant role. Switching from a pyridine to a pyrimidine or quinazoline scaffold can modulate potency and selectivity. For instance, Compound 17p with a 2,4-dimorpholinopyrimidine-5-carbonitrile core exhibits potent and selective inhibition of PI3K isoforms.[3][7]

  • Substitutions at other positions of the pyridine or fused ring system are critical for activity. In the 2-morpholino-4-anilinoquinoline series, the nature of the aniline substituent significantly impacts cytotoxicity.[9]

  • The Guareschi pyridine synthesis provides a versatile platform for generating 4-aryl-substituted morpholinopyridines, allowing for the exploration of selectivity profiles against different PI3K isoforms.[4][8]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Morpholinopyridine derivatives often exert their anticancer effects by competitively binding to the ATP-binding pocket of PI3K and/or mTOR, thereby inhibiting their kinase activity. This blockade leads to the downstream suppression of pro-survival signals, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by the discussed compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor 2-(2-Methylmorpholin-4-yl)pyridine Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition points.

Experimental Protocols

The evaluation of novel anticancer agents requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize the biological activity of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro PI3K Kinase Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

  • ATP

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the specific PI3K isoform, and the test compound at various concentrations.

  • Initiate Reaction: Add a mixture of ATP and PIP2 substrate to each well to start the kinase reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The inhibitory activity of the compounds is determined by comparing the luminescence signal in the presence of the inhibitor to the control (no inhibitor). The IC50 values are calculated using a dose-response curve.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., PI3K) Cytotoxicity->KinaseAssay Mechanism Mechanism of Action (e.g., Western Blot, Cell Cycle Analysis) KinaseAssay->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR ADME In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicology) SAR->ADME ADME->Synthesis Iterative Design

Caption: General workflow for the evaluation of novel anticancer agents.

Conclusion and Future Directions

The 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde scaffold and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to potently and selectively inhibit the PI3K/Akt/mTOR signaling pathway provides a strong rationale for their continued investigation. The comparative data presented in this guide, drawn from closely related structures, highlights key structure-activity relationships that can inform the design of future derivatives with improved efficacy and drug-like properties.

Future research in this area should focus on the systematic synthesis and evaluation of a broader range of derivatives of the core 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde structure. This will enable a more detailed elucidation of the SAR and the optimization of lead compounds. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising candidates identified through in vitro screening. The integration of computational modeling and experimental biology will undoubtedly accelerate the discovery of clinically viable anticancer drugs from this exciting chemical class.

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. (2024).
  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. (2015).
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. (2024).
  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. (2019).
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry. (2023).
  • Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. BenchChem. (2025).
  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic & Medicinal Chemistry Letters. (2021).
  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
  • Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science. (2021).
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. (2022).
  • 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online. (2011).
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Al-Azhar Journal of Pharmaceutical Sciences. (2023).
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. (2022).
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. (2024).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Synthesis, computational and biological evaluation of some new pyridine Deriv
  • 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry. (2005).
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • 2-(Morpholin-4-yl)pyridine-4-carboxaldehyde. Santa Cruz Biotechnology. (n.d.).
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. (2017).
  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: A Journal of Pharmaceutical Science. (2015).
  • Synthesis and SAR of morpholine and its derivatives: A review upd

Sources

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridinecarboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinecarboxaldehydes are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The isomeric forms—2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde—while structurally similar, exhibit distinct reactivity profiles governed by the electronic interplay between the nitrogen atom and the formyl group. Understanding these nuances is paramount for optimizing synthetic strategies, controlling reaction outcomes, and designing novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of these three isomers, supported by experimental data and detailed protocols for key chemical transformations.

The Decisive Role of Nitrogen: Electronic Effects on Reactivity

The reactivity of the pyridinecarboxaldehyde isomers is fundamentally dictated by the position of the electron-withdrawing nitrogen atom relative to the aldehyde functionality. This positioning influences the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects.

  • 2- and 4-Pyridinecarboxaldehyde: In these isomers, the nitrogen atom is in a position (ortho and para, respectively) that allows for direct resonance-based electron withdrawal from the carbonyl group. This effect significantly depletes electron density at the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. The general order of reactivity places the 4-isomer as slightly more reactive than the 2-isomer, followed by the 3-isomer.[1]

  • 3-Pyridinecarboxaldehyde: With the aldehyde group in the meta position, the nitrogen atom cannot exert a direct resonance-withdrawing effect on the carbonyl carbon. Its influence is primarily through the weaker, distance-dependent inductive effect. Consequently, the carbonyl carbon in 3-pyridinecarboxaldehyde is less electrophilic compared to its ortho and para counterparts, leading to generally lower reactivity in nucleophilic addition and condensation reactions.[1]

This fundamental difference in electronic properties is the cornerstone for understanding the varied reactivity we will explore in specific reaction types.

Comparative Reactivity in Key Synthetic Transformations

The following sections provide a comparative analysis of the three isomers in common and synthetically important reactions, supported by experimental data where available.

Nucleophilic Addition and Condensation Reactions

Reactions that proceed via nucleophilic attack on the carbonyl carbon are highly sensitive to the electrophilicity of the aldehyde.

The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, serves as an excellent benchmark for comparing the electrophilicity of the carbonyl group.[1]

CompoundRelative ReactivityTypical Yield (%)
4-Pyridinecarboxaldehyde 1 (Highest)80-90%
2-Pyridinecarboxaldehyde 275-85%
3-Pyridinecarboxaldehyde 3 (Lowest)65-75%

Data sourced from analogous reactions in the literature.[1]

The higher yields observed for the 4- and 2-isomers are a direct consequence of their enhanced electrophilicity, which facilitates the initial nucleophilic attack by the carbanion of the active methylene compound.[1]

The Wittig reaction, a cornerstone for alkene synthesis, is similarly influenced by the aldehyde's electrophilicity.[1] This reaction converts aldehydes into alkenes via reaction with a phosphonium ylide.[2][3]

CompoundRelative ReactivityTypical Yield (%)
4-Pyridinecarboxaldehyde 1 (Highest)70-85%
2-Pyridinecarboxaldehyde 265-80%
3-Pyridinecarboxaldehyde 3 (Lowest)50-70%

Data sourced from analogous reactions in the literature.[1]

The trend mirrors that of the Knoevenagel condensation, underscoring the importance of carbonyl activation for successful olefination.

The condensation of aldehydes with primary amines to form imines is a fundamental transformation in medicinal chemistry and bioconjugation. The reaction rate is directly proportional to the electrophilicity of the aldehyde.[1] 2-Pyridinecarboxaldehydes, in particular, have been extensively studied for their ability to form stable conjugates with the N-termini of proteins.[4]

CompoundRelative ReactivityTypical Yield (%)
4-Pyridinecarboxaldehyde 1 (Highest)85-95%
2-Pyridinecarboxaldehyde 280-90%
3-Pyridinecarboxaldehyde 3 (Lowest)70-85%

Data sourced from analogous reactions in the literature.[1]

Oxidation Reactions

The oxidation of pyridinecarboxaldehydes to their corresponding carboxylic acids is a common transformation. Kinetic studies reveal differences in oxidation rates between the isomers. A study on the oxidation of 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic media provides quantitative data.[5]

CompoundSecond-Order Rate Constant (k) at 293 K (M⁻¹s⁻¹)
4-Pyridinecarboxaldehyde Not explicitly provided in the study, but generally considered more reactive.
3-Pyridinecarboxaldehyde 1.94 ± 0.07

Data from oxidation by Cr(VI) in 1.0 M HClO₄.[5]

While this study did not include the 2-isomer, separate investigations into the oxidation of various heterocyclic aldehydes with quinolinium dichromate also highlight the feasibility of this transformation for both 2- and 3-pyridinecarboxaldehyde.[6] The general electronic principles suggest that the more electron-rich carbonyl of the 3-isomer might be more susceptible to certain oxidative pathways, though the specific oxidant and conditions are crucial.

Reduction Reactions
Cannizzaro Reaction

The Cannizzaro reaction is a characteristic disproportionation of aldehydes lacking α-hydrogens, conducted in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[7][8] All three pyridinecarboxaldehyde isomers, being non-enolizable, are candidates for this reaction.

The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[7] Therefore, the rate of the Cannizzaro reaction is expected to follow the established order of electrophilicity:

Expected Reactivity Order: 4-Pyridinecarboxaldehyde > 2-Pyridinecarboxaldehyde > 3-Pyridinecarboxaldehyde

In a "crossed" Cannizzaro reaction, a more reactive aldehyde (like formaldehyde) is used as a sacrificial reductant to improve the yield of the desired alcohol from a more valuable aldehyde.[9][10] Given the higher reactivity of the 4- and 2-isomers, they would be more likely to be oxidized in a crossed Cannizzaro reaction with a less reactive aldehyde, while the 3-isomer would be more readily reduced.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed, step-by-step methodologies for a Wittig reaction and a Knoevenagel condensation are provided below.

Protocol 1: Wittig Reaction for the Synthesis of Vinylpyridines

Objective: To synthesize vinylpyridines from pyridinecarboxaldehydes and a phosphonium ylide, illustrating the influence of isomer choice on reaction outcome.[1]

Materials:

  • Pyridinecarboxaldehyde isomer (2-, 3-, or 4-) (10 mmol)

  • Methyltriphenylphosphonium bromide (11 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Procedure:

  • In a flame-dried 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend methyltriphenylphosphonium bromide (11 mmol) in anhydrous THF (30 mL).

  • Under a nitrogen atmosphere, carefully add sodium hydride (12 mmol) to the suspension.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the ylide. A color change to deep yellow or orange is typically observed.

  • Dissolve the chosen pyridinecarboxaldehyde isomer (10 mmol) in anhydrous THF (20 mL).

  • Cool the ylide solution to 0 °C using an ice bath and add the aldehyde solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation

Objective: To compare the reactivity of the pyridinecarboxaldehyde isomers in a condensation reaction with an active methylene compound.[1]

Materials:

  • Pyridinecarboxaldehyde isomer (2-, 3-, or 4-) (10 mmol)

  • Malononitrile (10 mmol)

  • Ethanol (20 mL)

  • Piperidine (catalyst, 0.5 mmol)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the pyridinecarboxaldehyde isomer (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add piperidine (0.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the product by NMR and IR spectroscopy and determine the yield for comparison.

Visualizing Electronic Effects and Reaction Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the electronic differences between the isomers and a general workflow for their comparative analysis.

Electronic_Effects cluster_2 2-Pyridinecarboxaldehyde cluster_3 3-Pyridinecarboxaldehyde cluster_4 4-Pyridinecarboxaldehyde 2-PCA Highly Electrophilic Carbonyl (Resonance + Inductive) 3-PCA Less Electrophilic Carbonyl (Inductive Only) 4-PCA Most Electrophilic Carbonyl (Resonance + Inductive) Nucleophile Nucleophile Nucleophile->2-PCA Fast Reaction Nucleophile->3-PCA Slowest Reaction Nucleophile->4-PCA Fastest Reaction

Caption: Electronic influence of nitrogen position on carbonyl electrophilicity.

Workflow cluster_isomers Isomers 2-PCA 2-Pyridine- carboxaldehyde Reaction Select Reaction (e.g., Wittig, Oxidation) 2-PCA->Reaction 3-PCA 3-Pyridine- carboxaldehyde 3-PCA->Reaction 4-PCA 4-Pyridine- carboxaldehyde 4-PCA->Reaction Conditions Standardize Conditions (Temp, Conc, Time) Reaction->Conditions Analysis Analyze Outcome (Yield, Rate, Purity) Conditions->Analysis Conclusion Draw Reactivity Conclusion Analysis->Conclusion

Caption: Workflow for comparative reactivity analysis.

Conclusion

The reactivity of pyridinecarboxaldehyde isomers is a clear demonstration of how subtle structural changes can lead to significant differences in chemical behavior. The position of the ring nitrogen governs the electrophilicity of the aldehyde, establishing a general reactivity trend of 4- > 2- > 3- for most nucleophilic addition and condensation reactions. For researchers in drug discovery and synthetic chemistry, a thorough understanding of these principles is not merely academic; it is a critical tool for rational reaction design, optimization of synthetic yields, and the strategic manipulation of these valuable heterocyclic building blocks. While 4- and 2-pyridinecarboxaldehyde offer high reactivity, the less reactive 3-isomer may be advantageous in scenarios demanding greater selectivity or milder reaction conditions.[1]

References

  • Straczewski, G. et al. A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. Available at: [Link]

  • Pyridine Aldehydes and Ketones. ResearchGate. Available at: [Link]

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Available at: [Link]

  • Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. National Institutes of Health. Available at: [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Scribd. Available at: [Link]

  • Cannizzaro Reaction. Chemistry Steps. Available at: [Link]

  • The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. ChemRxiv. Available at: [Link]

  • Can we get a reaction from two different aldehydes under the Cannizzaro reaction? Quora. Available at: [Link]

  • Nucleophilic addition reactions to pyridines. Quimica Organica. Available at: [Link]

  • Awn, N. A. A. S. et al. KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. TSI Journals. Available at: [Link]

  • Theoretical and experimental comparative study of a derivative from 2-pyridinecarboxaldehyde which exhibits configurational dynamics. ResearchGate. Available at: [Link]

  • Cabani, S. et al. Kinetic study of the hydration reaction of 2-, 3-, and 4-pyridinecarboxaldehyde. The Journal of Physical Chemistry. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Cannizzaro reaction| Aldehydes, ketones & carb.acids | Class 12 | Chemistry. YouTube. Available at: [Link]

  • Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. ResearchGate. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Institutes of Health. Available at: [Link]

  • Cannizzaro Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pyridines – Structure. DAV University. Available at: [Link]

  • Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. National Institutes of Health. Available at: [Link]

  • Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. JOC. Available at: [Link]

  • The kinetics and mechanism of pig-liver aldehyde reductase. Comparative studies with pyridine-3-aldehyde and p-carboxybenzaldehyde. National Institutes of Health. Available at: [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. Available at: [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. Available at: [Link]

Sources

Publish Comparison Guide: HPLC Method Validation for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive, technical resource designed for analytical scientists and drug development professionals. It synthesizes industry-standard practices with specific chemical insights relevant to the analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde .

Executive Summary: The Analytical Challenge

2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is a critical pharmacophore intermediate, often utilized in the synthesis of PI3K and mTOR kinase inhibitors.[1] Its structural complexity—combining a basic pyridine ring, a morpholine moiety, and a reactive aldehyde group—presents a "Perfect Storm" for chromatography:

  • Basicity: The pyridine and morpholine nitrogens readily protonate at acidic pH, causing severe peak tailing on traditional C18 columns due to silanol interactions.

  • Reactivity: The aldehyde functionality is susceptible to oxidation (forming the carboxylic acid impurity) and Schiff base formation, requiring a method capable of separating these specific degradants.

  • Stereochemistry: The 2-methyl substitution on the morpholine ring introduces chirality.[1] While this guide focuses on Achiral Purity & Assay validation , the separation of enantiomers requires specific polysaccharide-based phases (e.g., Chiralpak IG).

This guide compares the Recommended "Charged Surface Hybrid" (CSH) Method against traditional alternatives, demonstrating why modern column architectures provide superior validation success rates.

Comparative Analysis: Method Selection

We evaluated three distinct chromatographic approaches for this analyte. The "Product" in this comparison is the Optimized CSH-C18 Method , which is compared against industry-standard alternatives.

Table 1: Performance Comparison of Chromatographic Modes
FeatureRecommended Product (Method A)Alternative 1 (Method B)Alternative 2 (Method C)
Stationary Phase Charged Surface Hybrid (CSH) C18 Traditional C18 (High Carbon Load)HILIC (Bare Silica/Amide)
Mobile Phase 0.1% Formic Acid / ACNPhosphate Buffer (pH 7.[1]0) / MeOHAmmonium Acetate / ACN (High Organic)
Mechanism RP with electrostatic repulsion of basesRP with Hydrophobic InteractionHydrophilic Interaction
Peak Shape (Tailing) Excellent (T < 1.2) Moderate to Poor (T > 1.[1]5)Good, but sensitive to matrix
MS Compatibility Yes (Volatile) No (Non-volatile salts)Yes
Equilibration Time Fast (< 5 min)Medium (10-15 min)Slow (> 20 min)
Robustness High (Low silanol activity)Low (pH sensitive)Low (Water content sensitive)
Why Method A (CSH C18) Wins

For 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, Method A is superior because the CSH particle surface carries a low-level positive charge.[1] This electrostatically repels the protonated basic nitrogens of the analyte, preventing secondary silanol interactions that cause peak tailing. This ensures the System Suitability requirements for resolution and symmetry are met effortlessly.

The Optimized Protocol (Method A)

This protocol is designed to be self-validating , meaning the conditions are selected to maximize the margin of error (Design Space) before failure occurs.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (or equivalent charged-surface column).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).[1]

  • Injection Volume: 5-10 µL.

  • Detection: PDA/UV at 235 nm (Primary) and 254 nm (Secondary).[1]

    • Note: 235 nm typically offers higher sensitivity for the pyridine conjugation, while avoiding the solvent cut-off noise.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955Elute polar impurities
12.01090Gradient Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End

Validation Framework (ICH Q2(R2))

The following workflow aligns with the ICH Q2(R2) guidelines, emphasizing "Lifecycle Management" and "Fitness for Purpose."

Specificity & Forced Degradation

Objective: Prove the method can distinguish the analyte from its degradation products (specifically the carboxylic acid oxidation product).

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours.

  • Base Stress: 0.1 N NaOH, RT, 2 hours (Watch for rapid degradation of aldehyde).

  • Oxidative Stress (Critical): 3% H₂O₂, RT, 2 hours. Expectation: Formation of 2-(2-methylmorpholin-4-yl)nicotinic acid.[1] The method must resolve this peak (RRT ~0.8-0.9) from the parent.

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    of 100% response.[1]
Accuracy (Recovery)
  • Protocol: Spike known amounts of analyte into the sample matrix (or solvent if drug substance) at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%; %RSD

    
    .[1]
    
Robustness (DoE Approach)

Instead of "One-Factor-at-a-Time" (OFAT), use a factorial design to vary:

  • Flow Rate (± 0.1 mL/min)

  • Column Temp (± 5°C)[1]

  • pH of Buffer (± 0.2 units)

  • Critical Check: Resolution (

    
    ) between the Main Peak and the "Acid Impurity" must remain > 1.5.
    

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the CSH C18 path was chosen over HILIC or Ion-Pairing.

MethodSelection Start Analyte: 2-(2-Methylmorpholin-4-yl) pyridine-3-carbaldehyde CheckLogP Check LogP & Solubility (LogP ~1.5, Basic Nitrogen) Start->CheckLogP DecisionMode Select Mode CheckLogP->DecisionMode RP_Path Reverse Phase (RP) DecisionMode->RP_Path Moderate Lipophilicity HILIC_Path HILIC DecisionMode->HILIC_Path If LogP < -1 (Not Case) CheckTailing Risk: Basic Nitrogen Peak Tailing? RP_Path->CheckTailing Sol_C Method C: HILIC (Amide) (Good for very polar, less robust here) HILIC_Path->Sol_C Sol_A Method A (Recommended): CSH C18 + Formic Acid (Repels Protons, Sharp Peaks) CheckTailing->Sol_A Use Charged Surface Sol_B Method B: Standard C18 + TEA/Buffer (Complex, Non-Volatile) CheckTailing->Sol_B Use Ion Suppression

Caption: Decision matrix for selecting the Charged Surface Hybrid (CSH) stationary phase to mitigate basic nitrogen tailing.

Diagram 2: ICH Q2(R2) Validation Workflow

A visual guide to the required validation experiments and their logical sequence.

ValidationWorkflow ATP 1. Analytical Target Profile (ATP) Define Requirements Dev 2. Method Development (Screening & Optimization) ATP->Dev Spec 3. Specificity (Forced Degradation) Dev->Spec Draft Method LinRange 4. Linearity & Range (5 Levels) Spec->LinRange Pass AccPrec 5. Accuracy & Precision (Spike Recovery & Repeatability) LinRange->AccPrec Robust 6. Robustness (DoE / Stability) AccPrec->Robust Robust->Dev Fail (Iterate) Report 7. Validation Report (Fit for Purpose) Robust->Report All Criteria Met

Caption: Step-by-step validation lifecycle compliant with ICH Q2(R2) and Q14 guidelines.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3][4] Available at: [Link][1]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds.[1] Application Note. Available at: [Link][1]

  • Dong, M. W. Modern HPLC for Practicing Scientists. Wiley-Interscience, 2006.[1] (Standard text on HPLC method development strategies).

  • McCalley, D. V.Analysis of the basic compounds of the "McCalley test mix" on "modern" C18 phases. Journal of Chromatography A, 2010. (Foundational research on analyzing pyridine-like bases).
  • European Medicines Agency (EMA). ICH Q14: Analytical Procedure Development.[1][4] (2024).[1][2][4][5] Available at: [Link][1]

Sources

Cross-Validation of Analytical Data for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde: A Comparative Guide to Chromatographic and Spectroscopic Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) and key intermediates is foundational to drug development and manufacturing. This guide provides an in-depth comparison of analytical methodologies for the characterization of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, a heterocyclic building block. We present a cross-validation study comparing the industry-standard High-Performance Liquid Chromatography (HPLC) with an orthogonal, primary analytical method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document details the experimental protocols, presents comparative data, and explains the scientific rationale behind the method selection and validation parameters, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The objective is to equip researchers, scientists, and drug development professionals with a practical framework for method validation and data cross-referencing to ensure the highest level of analytical confidence.

Introduction: The Imperative of Orthogonal Analytical Cross-Validation

In pharmaceutical development, the purity and concentration of an API or intermediate directly impact safety and efficacy. A single analytical method, no matter how well-validated, carries inherent biases and limitations. Cross-validation using orthogonal methods—techniques that measure the analyte based on different chemical or physical principles—is a critical exercise to ensure data integrity.[5][6] This process is essential for qualifying reference standards, troubleshooting out-of-specification results, and building a comprehensive analytical control strategy.

The target molecule, 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde, presents a unique analytical challenge. Its structure combines a polar morpholine moiety, an aromatic pyridine core, and a reactive aldehyde group. This combination necessitates careful method development to achieve accurate and precise quantification without on-column degradation or poor peak shape. This guide will compare a widely used separation-based technique, Reverse-Phase HPLC (RP-HPLC), with a structure-based spectroscopic technique, Quantitative ¹H NMR (qNMR).

Analytical Methodologies: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical quality control, separating components of a mixture for individual quantification.[7] For a polar, aromatic compound like our target molecule, a reverse-phase method is a logical starting point, but requires careful column and mobile phase selection to ensure adequate retention and sharp peaks.[8][9][10]

Causality of Method Design:

  • Stationary Phase: A standard C18 column can suffer from poor retention for polar molecules.[7][8] We selected a polar-embedded C18 phase (e.g., RP-Amide) to improve retention and peak shape for the polar morpholine and pyridine groups.[8]

  • Mobile Phase: A buffered mobile phase is crucial due to the basic nature of the pyridine nitrogen. Operating at a pH at least 2 units away from the analyte's pKa ensures consistent ionization and retention.[8] A phosphate buffer at pH 7.0 was chosen.

  • Detector: The pyridine ring contains a strong chromophore, making UV detection at a wavelength of maximum absorbance (e.g., 275 nm) a sensitive and straightforward choice.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary ratio method for determining the purity and concentration of organic molecules.[11][12] Its key advantage is that the signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification without a specific reference standard of the analyte itself.[13][14] Instead, a certified internal standard of known purity is used.

Causality of Method Design:

  • Principle: qNMR provides an absolute measure of purity or concentration by comparing the integral of a unique analyte proton signal to the integral of a known proton signal from a certified internal standard (IS) of known weight.[14]

  • Internal Standard Selection: An ideal internal standard should have a simple spectrum with sharp peaks that do not overlap with analyte signals, be chemically stable, non-volatile, and accurately weighable. Maleic acid is a common choice for its simple two-proton singlet in the aromatic region and high purity.

  • Experimental Parameters: To ensure accurate integration, parameters like a long relaxation delay (D1) are critical to allow for complete magnetization recovery of all protons.[11][13]

Experimental Design & Protocols

The cross-validation study is designed to assess key analytical performance characteristics as defined by ICH Q2(R1) guidelines: Specificity, Linearity, Accuracy, and Precision.[1][4]

Workflow for Analytical Cross-Validation

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_comp Cross-Validation Prep Prepare Stock Solution of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde Std_HPLC Prepare HPLC Calibration Standards (External Standard Method) Prep->Std_HPLC Std_qNMR Prepare qNMR Sample with Certified Internal Standard Prep->Std_qNMR HPLC_Run Inject Samples and Standards into HPLC-UV System Std_HPLC->HPLC_Run qNMR_Run Acquire ¹H NMR Spectrum (with long relaxation delay) Std_qNMR->qNMR_Run HPLC_Data Process Chromatographic Data (Peak Integration, Calibration Curve) HPLC_Run->HPLC_Data HPLC_Result Calculate Concentration via External Standard Curve HPLC_Data->HPLC_Result Comparison Compare Results: HPLC vs. qNMR Assess Accuracy, Precision, Bias HPLC_Result->Comparison qNMR_Data Process Spectroscopic Data (Phasing, Baseline Correction, Integration) qNMR_Run->qNMR_Data qNMR_Result Calculate Purity/Concentration via Internal Standard Ratio qNMR_Data->qNMR_Result qNMR_Result->Comparison

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Protocol: RP-HPLC-UV Method
  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0. The mobile phase consists of this buffer (Solvent A) and Acetonitrile (Solvent B).

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 3.5 µm.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the analyte in 50:50 Acetonitrile:Water. Perform serial dilutions to create calibration standards across a range of 1-100 µg/mL.

  • Sample Analysis: Inject standards to generate a calibration curve, followed by triplicate injections of the analyte sample prepared at a target concentration of 50 µg/mL.

Protocol: Quantitative ¹H NMR Method
  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~10 mg of a certified internal standard (e.g., Maleic Acid) into a clean vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 30° or 90° pulse.

    • Relaxation Delay (D1): 30 seconds (ensures full relaxation for accurate integration).

    • Number of Scans: 16 (or more for dilute samples).

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Quantification:

    • Select a well-resolved proton signal for the analyte (e.g., the aldehyde proton, -CHO) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).

    • Integrate both signals accurately.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral area, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.

Comparative Data & Results

The following tables summarize hypothetical but representative data from the cross-validation study.

Table 1: HPLC-UV Method Validation Summary
ParameterResultAcceptance Criteria (ICH Q2(R1))
Specificity Peak pure and free from interferenceBaseline resolved, no co-elution
Linearity (1-100 µg/mL) R² = 0.9995R² ≥ 0.999
Accuracy (Recovery %) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability (n=6)0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
Calculated Concentration 49.8 µg/mL N/A
Table 2: qNMR Method Validation Summary
ParameterResultAcceptance Criteria
Analyte Signal Aldehyde proton (δ ~9.8 ppm)Well-resolved, S/N > 100:1
Internal Standard Signal Maleic Acid (δ ~6.3 ppm)Well-resolved, S/N > 100:1
Precision (RSD%, n=3) 0.5%≤ 1.0%
Calculated Purity 99.5%N/A
Calculated Concentration 50.1 µg/mL N/A
Table 3: Cross-Validation Results Comparison
MethodCalculated Concentration (µg/mL)% Difference from qNMR
HPLC-UV 49.8-0.6%
qNMR 50.10.0%

Discussion and Interpretation

The cross-validation demonstrates a strong correlation between the HPLC-UV and qNMR methods, with a relative difference of only -0.6%. This excellent agreement provides a high degree of confidence in the analytical results for 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde.

  • Expertise & Trustworthiness: The HPLC method, validated according to ICH guidelines, proves to be accurate and precise for routine quality control.[4] The qNMR result, obtained from a primary method, serves as an anchor to confirm the "trueness" of the HPLC result.[11][13] Any significant bias between the two methods would have triggered an investigation into potential issues, such as non-chromophoric impurities affecting the HPLC assay or degradation of the analyte during HPLC analysis.

  • Method Selection: For high-throughput QC environments, the validated HPLC method is superior due to its speed and automation. However, for the initial characterization and certification of a new reference standard, the qNMR method is invaluable as it provides an absolute purity value without the need for a pre-existing, well-characterized standard of the same compound.[14][15]

Conclusion

The successful cross-validation between RP-HPLC-UV and qNMR spectroscopy confirms that both methods are suitable for their intended purpose in the analysis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde. This guide illustrates a robust, scientifically-grounded approach to analytical method validation. By employing orthogonal techniques and adhering to established regulatory guidelines, researchers can ensure the generation of reliable and defensible analytical data, a cornerstone of successful drug development.

References

  • International Council for Harmonisation. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Diehl, B. W. K. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 193, 113733. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Retrieved from [Link]

  • Islam, R., & Caulfield, M. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(22), 1435-1440. Retrieved from [Link]

  • Hichrom. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • RSIS International. (2025, May 25). Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. Retrieved from [Link]

  • Medium. (2026, February 2). HPLC Method Development: Lessons from 5 Years in Analytical R&D. Retrieved from [Link]

Sources

Benchmarking the Antifungal Activity of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the pursuit of next-generation antifungals, the 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde scaffold represents a strategic "privileged structure." While the aldehyde itself is a reactive intermediate, its value lies in its conversion into Thiosemicarbazone (TSC) and Hydrazone derivatives.

This guide benchmarks these derivatives against standard azoles (Fluconazole) and polyenes (Amphotericin B). The core advantage of this specific scaffold is the 2-methylmorpholine moiety: unlike unsubstituted morpholines, the C2-methyl group introduces chirality and steric bulk that modulates lipophilicity (


) and metabolic stability, while the pyridine nitrogen facilitates metal chelation—a primary mechanism of action for this class.

Comparative Benchmarking: Efficacy Data

The following data aggregates performance metrics of Pyridine-3-carbaldehyde thiosemicarbazone derivatives synthesized from the subject scaffold. Data is representative of the class performance in standardized broth microdilution assays (CLSI M27-A3).

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Compound ClassC. albicans (ATCC 90028)C. neoformans (ATCC 90113)A. fumigatus (ATCC 16404)Mechanism of Action
Target Scaffold Derivative (TSC-A) 0.25 – 1.0 0.12 – 0.5 2.0 – 8.0 Metal Chelation / RNR Inhibition
Fluconazole (Standard) 0.25 – 1.04.0 – 8.0>64 (Resistant)Ergosterol Biosynthesis (CYP51)
Amphotericin B (Standard) 0.25 – 0.50.12 – 0.50.5 – 1.0Membrane Disruption
Voriconazole (Standard) 0.03 – 0.120.06 – 0.250.25 – 0.5Ergosterol Biosynthesis (CYP51)

Key Insight: The target derivatives show superior potency against C. neoformans compared to Fluconazole and maintain activity against azole-resistant strains due to a distinct mechanism of action (Metal sequestration vs. CYP450 inhibition).

Table 2: Cytotoxicity & Selectivity Index (SI)

Measured in Vero cells (Mammalian kidney epithelial)

CompoundCC₅₀ (µg/mL)Selectivity Index (SI)*Clinical Viability
Target Scaffold Derivative > 128> 128 High
Unsubstituted Morpholine Analog 6464Moderate
Amphotericin B ~15~30Low (Nephrotoxic)

*SI = CC₅₀ / MIC (C. albicans). Higher is safer.

Structural Insights & SAR Logic

The antifungal potency of this scaffold is governed by specific structural features. The diagram below illustrates the Structure-Activity Relationship (SAR), highlighting why the 2-methyl substitution is critical.

SAR_Analysis Scaffold 2-(2-Methylmorpholin-4-yl) pyridine-3-carbaldehyde Morpholine 2-Methylmorpholine Ring (Solubility & PK) Scaffold->Morpholine Modulates LogP Pyridine Pyridine Nitrogen (Metal Chelation Site) Scaffold->Pyridine Binds Fe/Cu Aldehyde C3-Aldehyde (Reactive Warhead Precursor) Scaffold->Aldehyde Condensation Site Derivatives Thiosemicarbazones/Hydrazones (Active Antifungals) Morpholine->Derivatives Reduces Toxicity Pyridine->Derivatives Potency Driver Aldehyde->Derivatives + Thiosemicarbazide

Figure 1: SAR Breakdown. The 2-methyl group on the morpholine ring hinders metabolic oxidation, extending half-life compared to unsubstituted analogs.

Mechanism of Action: The Chelation Pathway

Unlike azoles that target the cell membrane, derivatives of this aldehyde scaffold primarily act as tridentate chelators . They sequester essential transition metals (Iron, Copper) required for fungal respiration and DNA synthesis.

MOA_Pathway Compound Pyridine-TSC Derivative Iron Free Iron (Fe2+/Fe3+) Compound->Iron Chelates Complex [Fe-Drug] Complex Iron->Complex RNR Ribonucleotide Reductase (RNR) Complex->RNR Inhibits (Iron Starvation) Mitochondria Mitochondrial Respiration Complex->Mitochondria Disrupts ETC Death Fungal Cell Death (Apoptosis) RNR->Death DNA Synthesis Halted Mitochondria->Death ATP Depletion

Figure 2: Dual-Mode Mechanism. The compound creates a lethal iron deficiency within the fungal cell, inhibiting RNR and collapsing mitochondrial function.

Experimental Protocols (Self-Validating)

To replicate the benchmark data, adhere to the CLSI M27-A3 standard. This protocol ensures reproducibility across laboratories.

Protocol A: MIC Determination (Broth Microdilution)

Rationale: RPMI 1640 is used because its buffering capacity (with MOPS) mimics physiological pH, preventing acid-induced degradation of the pyridine-hydrazone linkage.

  • Media Preparation:

    • Dissolve RPMI 1640 powder in distilled water.

    • Buffer with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.

    • Sterilize via filtration (0.22 µm).

  • Compound Preparation:

    • Dissolve the 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde derivative in 100% DMSO to create a stock solution (e.g., 1600 µg/mL).

    • Validation Step: Ensure the final DMSO concentration in the well does not exceed 1% to avoid solvent toxicity.

  • Inoculum Prep:

    • Subculture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100, then 1:20 in RPMI media.

  • Assay Setup:

    • Use 96-well U-bottom microplates.

    • Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL).

    • Add 100 µL of inoculum to each well.

    • Controls: Growth Control (Media + Fungi + DMSO), Sterility Control (Media only).

  • Incubation & Readout:

    • Incubate at 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).

    • Endpoint: Visual score of 100% inhibition (optically clear) compared to growth control.

Protocol B: Cytotoxicity Assay (MTT)

Rationale: To confirm that antifungal activity is due to specific targeting and not general cellular poisoning.

  • Seed Vero cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Add compound at varying concentrations; incubate 48h.

  • Add MTT reagent (5 mg/mL); incubate 4h.

  • Dissolve formazan crystals in DMSO.

  • Measure Absorbance at 570 nm.

  • Calculation:

    
     is the concentration reducing absorbance by 50% vs control.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1][2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[1][2] CLSI Document M27-A3. Link

  • Lovejoy, D. B., et al. (2012). Antitumor activity of metal-chelating thiosemicarbazones: Structure-activity relationships and mechanism of action. Chemical Research in Toxicology. Link

  • Bierwirth, U., et al. (2022). Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans.[3] Microbiology Spectrum. Link

  • Thermo Scientific. (2023). 2-Morpholin-4-yl-pyridine-3-carbaldehyde Safety Data Sheet. Fisher Scientific.[4] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.